Product packaging for 4-Aminopyrimidine(Cat. No.:CAS No. 176773-07-2)

4-Aminopyrimidine

Cat. No.: B062584
CAS No.: 176773-07-2
M. Wt: 95.1 g/mol
InChI Key: OYRRZWATULMEPF-UHFFFAOYSA-N
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Description

4-Aminopyrimidine is a fundamental nitrogen-containing heterocyclic scaffold of exceptional value in medicinal chemistry and chemical biology research. Its structure serves as a privileged pharmacophore in the design and synthesis of novel therapeutic agents, particularly as a key building block for kinase inhibitors. The aminopyrimidine core is a critical component in numerous small-molecule inhibitors targeting a wide range of enzymes, including tyrosine kinases, serine/threonine kinases, and phosphodiesterases, which are implicated in cancer, inflammatory diseases, and neurological disorders. Researchers utilize this compound as a versatile synthetic intermediate for nucleophilic substitution reactions, metal-catalyzed cross-couplings, and the construction of fused polycyclic systems. Its mechanism of action in biological systems often involves mimicking the adenine moiety of ATP, allowing designed inhibitors to compete for binding at the catalytic sites of ATP-dependent enzymes, thereby modulating critical signaling pathways. This reagent is essential for investigating structure-activity relationships (SAR), developing probe molecules, and advancing hit-to-lead optimization campaigns in drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N3 B062584 4-Aminopyrimidine CAS No. 176773-07-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrimidin-4-amine
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InChI

InChI=1S/C4H5N3/c5-4-1-2-6-3-7-4/h1-3H,(H2,5,6,7)
Source PubChem
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InChI Key

OYRRZWATULMEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H5N3
Source PubChem
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DSSTOX Substance ID

DTXSID10207841
Record name 4-Aminopyrimidine
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Molecular Weight

95.10 g/mol
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CAS No.

591-54-8
Record name 4-Aminopyrimidine
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Record name 4-Aminopyrimidine
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Record name 4-Pyrimidinamine
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Advanced Synthetic Methodologies for 4 Aminopyrimidine and Its Derivatives

Regioselective Synthesis Strategies and Protocols

Regioselectivity is a critical aspect in the synthesis of substituted pyrimidines, and various strategies have been developed to control the placement of functional groups on the pyrimidine (B1678525) ring.

Microwave-Assisted Synthesis of 4-Aminopyrimidine (B60600) Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool, offering advantages such as faster reaction times, higher yields, and cleaner reactions. nih.govnanobioletters.com

A notable microwave-assisted method involves the use of a NiTiO3 nanoparticle-supported montmorillonite (B579905) K30 (MK30) as a heterogeneous catalyst. rsc.org This eco-friendly approach allows for the synthesis of this compound analogues under mild conditions with high conversion rates. rsc.org The reaction is optimized by adjusting parameters like catalyst amount, temperature, solvent, and microwave power. rsc.org This method has been successfully extended to various aldehyde derivatives, consistently producing high yields. rsc.org

Another microwave-assisted protocol describes the synthesis of 4-aminopyrimidines from single nitriles using a catalyst like potassium tert-butoxide. For instance, the reaction of acetonitrile (B52724) with potassium tert-butoxide at 140 °C for 20 minutes yields 2,6-dimethylpyrimidin-4-ylamine. nih.gov Fused this compound derivatives have also been synthesized using microwave irradiation in a one-pot multicomponent reaction, showcasing the versatility of this technique. sciencescholar.us

Metal-Catalyzed Synthetic Routes for 4-Aminopyrimidines

Metal catalysts play a significant role in the synthesis of 4-aminopyrimidines, enabling efficient and regioselective reactions.

Gold catalysts, for example, have been employed in the intermolecular [2+2+2] cycloaddition of ynamides with two different nitriles to construct this compound cores. researchgate.netnih.govunivie.ac.at This method is valued for its excellent regioselectivity with a range of ynamides and nitriles. researchgate.net Ph3PAuNTf2 has been identified as a particularly effective catalyst for this transformation. mdpi.com

Zinc chloride (ZnCl2) and copper chloride (CuCl2) have also been shown to be effective Lewis acids for synthesizing 4-aminopyrimidines, with ZnCl2 providing yields up to 80% and CuCl2 up to 87%. nih.gov Other metal halides, such as zinc bromide and copper sulfate, have also been utilized. nih.gov

Intermolecular Cycloaddition Approaches in this compound Synthesis

Intermolecular cycloaddition reactions are a powerful strategy for the construction of the this compound scaffold.

A metal-catalyzed or strong acid-mediated intermolecular cycloaddition of ynamides with nitriles is a key method for producing 4-aminopyrimidines. nih.gov Triflic acid has been shown to catalyze a highly regioselective [2+2+2] cycloaddition between two cyanamides and one ynamide to form 2,4,6-triaminopyrimidines. researchgate.net This approach is scalable and provides access to a diverse range of substituted pyrimidines. researchgate.net

Metal-free intermolecular formal cycloadditions have also been developed, offering an orthogonal approach to pyrimidine synthesis. nih.govunivie.ac.at These reactions can be highly selective, providing access to either isoquinolines or pyrimidines by carefully choosing the reaction partners. nih.govunivie.ac.at

Derivatization Strategies and Analog Design

The derivatization of the this compound core is crucial for developing new compounds with specific properties and for its use as a building block in more complex molecules.

Synthesis of Substituted this compound Analogues

Various methods exist for the synthesis of substituted this compound analogues, allowing for the introduction of a wide range of functional groups.

One approach involves the reaction of substituted benzoylacetonitriles with substituted ureas at elevated temperatures, yielding 4-aminopyrimidines in good yields. nih.gov Another strategy is the condensation of β-cyanoenolates with amidine hydrochlorides, a route suitable for industrial-scale production. nih.gov Furthermore, a transition-metal-free method using potassium tert-butoxide as a promoter allows for the synthesis of multi-substituted 4-aminopyrimidines from commercially available benzonitriles and aliphatic amides. rsc.org

The synthesis of fluorinated 4-aminopyrimidines has been achieved through a Brønsted acid-mediated [2+2+2] cycloaddition of β-CF3-1,3-enynamides with nitriles. researchgate.net Additionally, a facile one-pot synthesis of trifluoromethylated pyrimidines has been developed from the reaction of fluorinated 2-bromoenones with amidines. researchgate.net

A simple and efficient method for creating substituted aminopyrimidines involves a Michael addition reaction between ethyl cyanoacetate (B8463686) and guanidine (B92328) nitrate, followed by reaction with 2-[bis(methylthio)methylene]malononitrile. sciencepublishinggroup.com The resulting methylthio group can then be displaced by various nucleophiles. sciencepublishinggroup.com

A summary of various synthetic routes for substituted 4-aminopyrimidines is presented in the table below.

Starting MaterialsReagents/ConditionsProductYieldReference
Acetonitrile3 mol Potassium tert-butoxide, 140 °C, 20 min2,6-Dimethylpyrimidin-4-ylamine48% nih.gov
Substituted benzoylacetonitriles, Substituted ureas70 °C4-Aminopyrimidines80% nih.gov
Benzonitriles, Aliphatic amidesKOtBuMulti-substituted 4-aminopyrimidinesModerate to excellent rsc.org
β-CF3-1,3-Enynamides, NitrilesBrønsted AcidFluorinated 4-aminopyrimidines- researchgate.net
Fluorinated 2-bromoenones, Amidines-Trifluoromethylated pyrimidinesUp to 99% researchgate.net
Ethyl cyanoacetate, Guanidine nitrate, 2-[bis(methylthio)methylene]malononitrileK2CO3, DMF, RefluxSubstituted aminopyrimidine- sciencepublishinggroup.com

Precursors in Complex Molecular Architectures involving this compound

This compound serves as a crucial intermediate in the synthesis of a variety of complex molecules. nih.gov It is a key building block for natural products like thiamine (B1217682) (vitamin B1) and the thiamine antagonist bacimethrin. nih.gov

A significant application is in the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for vitamin B1. google.com One synthetic route to this intermediate involves a four-step process starting from ethyl 3-ethoxypropionate. nih.gov Another patented process describes the cyclization of N-(3-amino-2-cyanoallyl)formamide with acetonitrile. google.com

Furthermore, This compound-5-carbaldehyde (B100492), a derivative of this compound, is a valuable precursor for synthesizing fused pyrimidines. researchgate.net These fused systems, such as pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines, are important in the development of new therapeutic agents. researchgate.net

The derivatization of 4-aminopyridine (B3432731), a related compound, has been explored for quantitative metabolite profiling using HPLC-ICP-MS. rsc.orgrsc.org This involves reacting the amino group with reagents like 4-iodobenzoyl chloride to introduce a detectable element. rsc.orgrsc.org

Catalytic Applications in this compound Synthesis and Reactions

4-Aminopyridine Derivatives as Catalysts in Organic Transformations

4-Aminopyridine and its derivatives, particularly 4-dimethylaminopyridine (B28879) (DMAP), are a significant class of nucleophilic catalysts widely employed in organic synthesis. researchgate.net Their efficacy stems from a highly nucleophilic planar core structure, which allows them to exhibit excellent catalytic activity and often unique selectivity. researchgate.net These compounds are commonly used as catalysts in the acylation of alcohols, where they act as potent nucleophiles and effective leaving groups. researchgate.net The catalytic utility of 4-aminopyridine derivatives extends to various other transformations, including the cleavage of organic esters and the synthesis of complex molecules. google.com

Chiral derivatives of 4-aminopyridine have been developed as effective nucleophilic catalysts for asymmetric synthesis. For instance, C2-symmetric analogues of 4-(pyrrolidino)pyridine (PPY) have been synthesized and utilized as new chiral nucleophilic catalysts. sigmaaldrich.com The design of these catalysts often involves modifying the structure to enhance activity and selectivity. Researchers have sought to improve site-selectivity in reactions like phosphorylation and acylation by augmenting the nucleophilicity of the 4-aminopyridine core while increasing the lipophilicity of its outer sphere. researchgate.net One successful approach involved placing two benzyl (B1604629) moieties with long apolar alkoxy groups on the amine nitrogen, which significantly improved the catalyst's activity. researchgate.net

The catalytic applications of 4-aminopyridine derivatives are diverse, as highlighted by their use in various specific reactions. They serve as catalysts for the regioselective acylation of N-tosylhydrazide and as precursors in the synthesis of enantiomerically pure PPY derivatives through cyclocondensation reactions. sigmaaldrich.com Furthermore, in a specific application, 4-aminopyridine was used as a catalyst in combination with triethylamine (B128534) for the efficient synthesis of O6-substituted purine (B94841) derivatives, achieving yields greater than 85%. ciac.jl.cn This particular study highlighted that the combination of 4-aminopyridine and a tertiary amine base provided the highest catalytic activity for the oxyalkylation of 6-chloropurine. ciac.jl.cn Polymer-bound versions of 4-aminopyridine have also been developed to facilitate catalyst recovery and reuse. acs.org

Table 1: Examples of Organic Transformations Catalyzed by 4-Aminopyridine Derivatives

Transformation Catalyst Substrate Outcome
Acylation of Alcohols 4-Dimethylaminopyridine (DMAP) Alcohols Efficient formation of esters
Regioselective Acylation 4-Aminopyridine N-Tosylhydrazide Direct and regioselective acylation
O-Alkylation 4-Aminopyridine / Triethylamine 6-Chloropurine High-yield synthesis of 6-alkoxy purine derivatives
Asymmetric Synthesis Chiral 4-(pyrrolidino)pyridine (PPY) derivatives Various Enantioselective functionalization
Cleavage of Esters 4-Aminopyridine derivatives Organic Esters Catalytic cleavage for applications like detergents

Dual Catalytic Systems Involving 4-Aminopyridine and Transition Metals

The integration of 4-aminopyridine-based organocatalysis with transition metal catalysis has emerged as a powerful strategy for developing novel and efficient synthetic methodologies. researchgate.netresearchgate.net These dual catalytic systems leverage the unique activation modes of both the organocatalyst and the metal catalyst to achieve transformations that are not possible with either system alone. nih.gov While significant progress has been made in asymmetric synthesis using combinations of transition metals and other Lewis bases like tertiary amines and phosphines, the specific use of dual systems involving 4-aminopyridine and transition metals has been a more recent area of focus. researchgate.netresearchgate.netnih.gov

A notable example of this synergistic approach is a metal/Lewis base relay catalytic system featuring silver acetate (B1210297) and a modified chiral pyrrolidinopyridine (PPY), a derivative of 4-aminopyridine. nih.gov This system was successfully applied to the cycloisomerization/(2+3) cycloaddition cascade reaction of enynamides. researchgate.netnih.gov The reaction efficiently produces bispirocyclopentene pyrazolone (B3327878) products in a highly stereoselective manner, with diastereomeric ratios up to >19:1 and enantiomeric ratios up to 99.5:0.5. researchgate.netnih.gov Mechanistic studies confirmed a relay catalytic model where both the silver catalyst and the PPY derivative play crucial roles. nih.gov

The versatility of combining aminopyridine derivatives with transition metals extends to various other reactions. For instance, the combination of enamine catalysis, derived from amines, with transition metals like rhodium or iridium allows for the α-alkylation of ketones with olefins. nih.gov N-aryl-2-aminopyridines are extensively used as substrates in C-H activation reactions, where the pyridyl group acts as a directing group, facilitating chelation with various transition metals such as palladium, rhodium, and iridium. rsc.org In one study, a dual catalyst system of copper(I) iodide and alloxan (B1665706) was used for the oxidative cross-coupling of benzylamines with anilines, although the reaction with 4-aminopyridine itself resulted in homo-coupling rather than the desired cross-coupling. umich.edu The development of these dual systems represents a significant advancement, providing unified methods for stereocontrol and broadening the scope of accessible molecular architectures. researchgate.net

Table 2: Examples of Dual Catalytic Systems with 4-Aminopyridine Derivatives

Transition Metal 4-Aminopyridine Derivative Reaction Type Substrates Products
Silver (Ag) Chiral Pyrrolidinopyridine (PPY) Cycloisomerization / Cycloaddition Enynamides Bispirocyclopentene pyrazolones
Palladium (Pd) - (as substrate directing group) Annulation / C-H Activation N-aryl-2-aminopyridines, Alkynes N-(2-pyridyl)indoles
Rhodium (Rh) - (as substrate directing group) Alkylation / C-H Activation N-aryl 2-aminopyridines, Enones Alkylated products
Iridium (Ir) - (as substrate directing group) Annulation / C-H Activation N-aryl-2-aminopyridines, Enones Tetra- or di-hydroquinolines
Copper (Cu) 4-Aminopyridine (as substrate) Oxidative Coupling 4-Aminopyridine Homo-coupled product

Spectroscopic and Structural Characterization of 4 Aminopyrimidine and Its Complexes

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is a powerful tool for identifying functional groups and understanding the intramolecular and intermolecular interactions within a chemical compound.

Fourier Transform Infrared (FT-IR) spectroscopy of 4-aminopyrimidine (B60600) has been a subject of several investigations, often in conjunction with studies on its complexes with various metals. istanbul.edu.tr The FT-IR spectra of this compound and its derivatives have been recorded in the region of 4000–400 cm⁻¹. nih.govresearchgate.netnih.gov For instance, the FT-IR spectra of M(L)₂Ni(CN)₄ (where M = Fe or Zn, L = this compound) have been reported, revealing that the compound's structure is similar to Hofmann-type complexes. istanbul.edu.tr In these complexes, Ni(CN)₄²⁻ ions are bridged by M(L)₂²⁺ cations, forming infinite polymeric layers. istanbul.edu.tr

A key finding from FT-IR studies is the mode of coordination of this compound in metal complexes. The frequency shifts observed upon the formation of coordination compounds are reliable indicators of the coordination mode. istanbul.edu.tr It has been concluded that the ring nitrogen, and not the amino nitrogen, is involved in complex formation. istanbul.edu.tr This is supported by the upward shift in the frequency of the ring breathing mode upon complexation. istanbul.edu.tr For example, the ring breathing mode observed at 991 cm⁻¹ in microcrystalline this compound shifts to 1015 cm⁻¹ and 1025 cm⁻¹ in the iron and zinc complexes, respectively. istanbul.edu.tr Two-dimensional infrared (2D IR) correlation spectroscopy has also been employed to study the intermolecular interactions between this compound and methacrylic acid. nih.gov

Complementing FT-IR data, Fourier Transform Raman (FT-Raman) spectroscopy provides valuable information about the vibrational modes of this compound. The FT-Raman spectra of this compound and its complexes have been measured over a range of 4000–50 cm⁻¹. researchgate.net Similar to FT-IR, FT-Raman studies have been instrumental in characterizing the structure of this compound complexes. researchgate.net The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.govnih.gov For instance, a comparative study of 2-aminopyrimidine (B69317) and 4-aminopyrazolo[3,4-d]pyrimidine utilized both techniques to analyze their vibrational spectra. nih.gov

The assignment of vibrational frequencies to specific molecular motions is a critical aspect of spectroscopic analysis. This is often achieved through normal coordinate analysis (NCA) and potential energy distribution (PED) calculations. derpharmachemica.comresearchgate.net For this compound, a normal coordinate analysis has been performed assuming C₂ᵥ molecular symmetry, using a Urey-Bradley force field. researchgate.net The force constants were adjusted to fit the observed frequencies for both this compound and its deuterated forms. researchgate.net The vibrational assignments are made based on the calculated frequencies and their potential energy distributions, which describe the contribution of each internal coordinate to a particular normal mode. researchgate.net These theoretical calculations have shown good agreement with experimental data. researchgate.net

The Vibrational Energy Distribution Analysis (VEDA) program is a modern tool used for performing vibrational assignments and calculating the PED. mdpi.comresearchgate.net Such analyses have been crucial in the detailed interpretation of the infrared and Raman spectra of related pyrimidine (B1678525) derivatives, providing insights into the contributions of stretching, bending, and torsional motions to each observed vibrational band. nih.govnih.gov

Vibrational Mode FT-IR Frequency (cm⁻¹) FT-Raman Frequency (cm⁻¹) Potential Energy Distribution (PED) Contribution
Ring Breathing991994Ring stretching and bending
C-N Stretch (Amino)~1300-1350~1300-1350C-N stretching
N-H Stretch (Amino)~3200-3400~3200-3400N-H symmetric and asymmetric stretching
C-H Stretch (Ring)~3000-3100~3000-3100C-H stretching
Ring Deformation~600-800~600-800In-plane and out-of-plane ring bending

Note: The frequencies provided are approximate and can vary based on the physical state of the sample and the presence of intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of molecules in both solution and solid states.

Solution-state ¹H and ¹³C NMR spectroscopy provides information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule. The chemical shifts in the NMR spectrum are sensitive to the electronic structure around each nucleus. unilag.edu.ng For instance, ¹H and ¹³C NMR spectra have been recorded for Schiff bases derived from 4-aminopyridine (B3432731), a structurally similar compound, confirming the imine nature of these derivatives. unilag.edu.ng The ¹H NMR spectrum of this compound itself is available in chemical databases. chemicalbook.com

Solid-state NMR (ssNMR) is particularly useful for studying the structure and dynamics of materials in their solid form, including crystalline and amorphous solids. researchgate.netpreprints.org This technique has been applied to study thiamin, which contains a this compound ring, to understand its ionization and tautomeric states when bound to enzymes. nih.govnih.gov Magic-angle spinning (MAS) NMR spectroscopy has been used to record the ¹³C and ¹⁵N chemical shift anisotropy (CSA) tensors for the C2, C6′, and N4′ atoms of the this compound moiety in thiamin. acs.org

Electronic Absorption and Fluorescence Spectroscopy

The study of how this compound and its derivatives interact with light provides fundamental insights into their electronic structure and potential for applications in materials science. Electronic absorption and fluorescence spectroscopy are key techniques used for this purpose.

UV-Visible spectroscopy is employed to determine the wavelengths at which a molecule absorbs light, corresponding to the energy required to promote electrons to higher energy orbitals. For pyrimidine derivatives, these absorptions are characteristic of their electronic transitions.

A rapid and sensitive ultraviolet-visible (UV-VIS) spectroscopic method was developed for the estimation of a complex pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine-4-yl) -2H-chromen-2-one (BT10M), in bulk form. nih.gov The analysis revealed a maximum absorption wavelength (λmax) at 275 nm, where there was no interference from the diluents used. nih.gov The method demonstrated linearity over a concentration range of 50 to 150 μg/ml. nih.gov In another study on a salt, 4-aminopyridinium (B8673708) adipate (B1204190) monohydrate (4APA), the UV-Vis transmission spectrum, recorded between 200 nm and 1200 nm, showed a cutoff wavelength at 325 nm. researchgate.net

Table 1: UV-Visible Spectroscopic Data for this compound Derivatives

Compound λmax (nm) Cutoff Wavelength (nm) Concentration Range (μg/ml)
BT10M Derivative nih.gov 275 - 50-150
4-Aminopyridinium Adipate Monohydrate researchgate.net - 325 -

Data derived from spectroscopic analysis of specific derivative compounds.

Fluorescence spectroscopy and time-profile measurements probe the fate of the molecule after it has been promoted to an excited state. These studies reveal the pathways and timescales of relaxation processes, such as fluorescence, internal conversion, and intersystem crossing.

The excited-state dynamics of aminopyrimidines are complex and can be significantly influenced by their environment and structural modifications. Studies on 4-(dialkylamino)pyrimidines have shown that they exhibit excited charge transfer states. frontiersin.org The process of intramolecular charge transfer can be modified by factors such as hydrogen bonding. frontiersin.org

Investigations into various thiopyrimidine derivatives reveal that fluorescence lifetimes can be extremely short, decaying within a few hundred femtoseconds. researchgate.net However, some derivatives, such as 2-thiocytidine (B84405) and 2-thiouridine, also display a minor fluorescence component with a longer lifetime of a few picoseconds when in an aqueous solution. researchgate.net The specific dynamics are sensitive to the position of the sulfur atom substitution and the solvent. researchgate.net For some aminopyrazine clusters, which are structurally related to aminopyrimidines, the switching of a hydrogen-bond network can lead to a drastic elongation of fluorescence lifetimes, suggesting a change in the electronic structure of the first excited state. researchgate.net Research has also used this compound as a foundational molecule to study how structural alterations impact excited-state dynamics. escholarship.org

Table 2: Observed Excited State Lifetimes in Pyrimidine Derivatives

Derivative Type Lifetime Component 1 Lifetime Component 2 Solvent/Condition
Thiopyrimidines researchgate.net Few hundred femtoseconds Few picoseconds Aqueous solution
4-Aminophthalimide (in CH3CN) mdpi.com 10 ± 2 nanoseconds - Aprotic Solvent
4-Aminophthalimide (in CH3OH) mdpi.com ~7 nanoseconds - Protic Solvent

Lifetimes are highly dependent on the specific molecular structure and environment.

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in understanding the structure of this compound derivatives, their coordination complexes, and engineered co-crystals.

For instance, the compound 4-aminopyridinium semi-oxalate hemihydrate was synthesized and its structure was determined by single-crystal X-ray diffraction. core.ac.uk It crystallizes in the monoclinic system with the space group C2/c. core.ac.uk Another example is the title compound, C5H7N2⁺·CNS⁻·C5H6N2, formed from 4-aminopyridinium, thiocyanate, and a neutral 4-aminopyridine molecule. researchgate.net The components in its crystal are linked by multiple N—H⋯N and N—H⋯S hydrogen bonds, creating two interpenetrating three-dimensional networks. researchgate.net

Coordination complexes involving 4-aminopyridine and transition metals have also been extensively studied. A complex with the formula [Cd(4-aminopyridine)2(NCS)Cl] was synthesized and found to have a 3D crystal structure where the Cadmium (II) atom is in an octahedral arrangement. scispace.comtubitak.gov.tr

Table 3: Crystallographic Data for Selected this compound/Pyridine (B92270) Compounds

Compound Formula Crystal System Space Group Unit Cell Parameters
4-Aminopyridinium semi-oxalate hemihydrate core.ac.uk C2HO4⁻ · C5H7N⁺ · 0.5H2O Monoclinic C2/c a=16.109 Å, b=5.748 Å, c=20.580 Å, β=107.36°
[Cd(4AP)2Ni(μ4-CN)4]n researchgate.net [Cd(C5H6N2)2Ni(CN)4]n Triclinic P-1 -
[Ni(4AP)2(H2O)2Ni(μ2-CN)2(CN)2]n researchgate.net [Ni(C5H6N2)2(H2O)2Ni(CN)4]n Monoclinic C2/c -

AP = Aminopyridine. Unit cell parameters are specific to the conditions of the crystallographic experiment.

Crystal engineering focuses on the rational design and synthesis of crystalline solids with desired properties. This compound is a versatile building block in this field due to its hydrogen bonding capabilities. The amino group provides hydrogen bond donors, while the pyrimidine ring nitrogens act as acceptors. core.ac.uk

A key strategy in crystal engineering is the formation of co-crystals, where an active pharmaceutical ingredient (API) is crystallized with a benign coformer to improve properties like solubility. The interaction between aminopyrimidines and carboxylic acids is a well-studied route to forming co-crystals and salts. core.ac.ukresearchgate.net These interactions typically result in robust supramolecular synthons. Two common synthons observed are a linear hetrotetramer (LHT) and a heterotrimer (HT). researchgate.net Studies show that the linear hetrotetramer synthon is generally the more dominant formation. researchgate.net The formation of salts versus co-crystals can often be predicted by considering the difference in pKa values between the constituent molecules. ugr.es

Table 4: Hirshfeld Surface Interaction Contributions in a 4-Aminopyridine Crystal

Interaction Type Percentage Contribution (%)
H···H 36.6
C···H / H···C 20.4
S···H / H···S 19.7
N···H / H···N 13.4

Data for C5H7N2⁺·CNS⁻·C5H6N2. researchgate.net

Computational and Theoretical Investigations of 4 Aminopyrimidine

Quantum Chemical Calculations

Quantum chemical calculations have been extensively employed to investigate the structural, electronic, and spectroscopic properties of 4-aminopyrimidine (B60600) and related molecules. These methods offer a powerful tool to understand the fundamental aspects of these systems at the atomic level.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a popular and effective method for studying the molecular geometry and electronic structure of pyrimidine (B1678525) derivatives. oup.comoup.com DFT calculations, particularly using the B3LYP hybrid functional, have been successfully used to optimize the molecular geometries of aminopyrimidines. oup.com The calculated geometric parameters, such as bond lengths and angles, often show good agreement with experimental data obtained from X-ray crystallography. oup.com

For instance, studies on 2-aminopyrimidine (B69317), a closely related isomer, have shown that DFT methods can accurately predict the bond lengths within the pyrimidine ring and the attached amino group. oup.com The choice of basis set is crucial for obtaining accurate results, with larger basis sets generally providing better agreement with experimental values. oup.com DFT calculations also provide valuable information about the electronic properties, such as the distribution of electron density and the molecular electrostatic potential, which are important for understanding intermolecular interactions and reactivity. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the electronic absorption spectra of molecules. nih.gov This method is used to predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. nih.govscirp.org

TD-DFT calculations, often performed in conjunction with a polarizable continuum model (PCM) to account for solvent effects, can provide valuable insights into the nature of the electronic transitions. scirp.org For example, TD-DFT can be used to determine whether a transition is localized on a specific part of the molecule or involves charge transfer between different molecular fragments. nih.gov These calculations have been applied to various aminopyrimidine derivatives to interpret their experimental UV-Vis spectra. nih.gov

Basis Set Selection and Computational Parameters for this compound Systems

The choice of basis set is a critical aspect of any quantum chemical calculation, as it directly affects the accuracy of the results. umich.edu For this compound and related systems, a variety of basis sets have been employed, ranging from minimal basis sets like STO-3G to more extensive ones like the Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and the correlation-consistent basis sets of Dunning (e.g., cc-pVDZ, aug-cc-pVTZ). oup.comnih.govresearchgate.netufpr.braip.org

Larger basis sets, which include polarization and diffuse functions, are generally required to accurately describe the electronic structure and properties of molecules, especially those with heteroatoms and lone pairs of electrons like this compound. oup.comaip.org The selection of an appropriate basis set often involves a compromise between computational cost and desired accuracy. umich.edu For instance, the 6-311++G(d,p) basis set has been shown to provide a good balance for calculations on similar pyridine (B92270) derivatives. researchgate.net

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides a framework for understanding the electronic structure and reactivity of molecules. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO and LUMO are key orbitals in chemical reactions, as they represent the electron-donating and electron-accepting capabilities of a molecule, respectively. nih.gov The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. ijesit.com

Natural Bond Orbital (NBO) Analysis of Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.govmjcce.org.mk This analysis provides a detailed picture of the donor-acceptor interactions by examining the stabilization energies, E(2), associated with the movement of electron density between filled (donor) and empty (acceptor) orbitals. nih.gov

In studies of related aminopyrimidine compounds, NBO analysis has been instrumental in identifying and quantifying the strength of both intramolecular and intermolecular hydrogen bonds. nih.gov For instance, the interaction between a lone pair orbital of a nitrogen atom (donor) and an antibonding orbital (σ*) of a neighboring N-H bond (acceptor) can be characterized. nih.gov The calculated stabilization energy E(2) for such an interaction gives clear evidence of stabilization arising from hyperconjugation. nih.gov This type of analysis has revealed the formation of strong, stable hydrogen-bonded networks in the crystalline structures of pyrimidine derivatives. nih.gov

Molecular Electrostatic Potential (MEP) Mapping and Fukui Functions

To understand a molecule's reactivity, it is crucial to identify its chemically active sites. Molecular Electrostatic Potential (MEP) mapping and Fukui functions are two theoretical tools used for this purpose. researchgate.netnih.govworldscientific.com

The MEP map provides a visual representation of the charge distribution on the molecule's surface. mjcce.org.mk It illustrates the electrostatic potential, allowing for a qualitative prediction of where the molecule is susceptible to electrophilic and nucleophilic attacks. Typically, regions with negative potential (often colored red) are rich in electrons and are prone to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. worldscientific.com

While MEP offers a qualitative view, Fukui functions provide quantitative data on the reactivity of specific atomic sites. mjcce.org.mk These functions are derived from the change in electron density as the number of electrons in the system changes. researchgate.net They are used to predict the most likely sites for nucleophilic attack (where an electron is added), electrophilic attack (where an electron is removed), and radical attack. researchgate.net

Reactivity Descriptors and Global Chemical Properties

Ionization Potential and Electron Affinity Derivations

Ionization Potential (I) is the minimum energy required to remove an electron from a molecule in its gaseous state. gurmeet.net Conversely, Electron Affinity (A) is the energy released when an electron is added to a gaseous molecule. libretexts.org These fundamental properties are crucial indicators of a molecule's tendency to undergo oxidation or reduction.

Within the framework of DFT, these values can be approximated using Koopman's theorem, which relates them to the energies of the frontier molecular orbitals:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO researchgate.netajol.info

Chemical Hardness, Softness, and Electronegativity Calculations

Building upon ionization potential and electron affinity, several other reactivity descriptors can be calculated. dergipark.org.tr

Electronegativity (χ) represents the ability of a molecule to attract electrons.

Chemical Hardness (η) measures the resistance of a molecule to a change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. journaleras.com

Chemical Softness (σ) is the reciprocal of chemical hardness (σ = 1/η) and indicates a molecule's polarizability. Soft molecules are generally more reactive as they can more easily donate electrons. researchgate.netdergipark.org.tr

These parameters are calculated as follows:

χ = (I + A) / 2

η = (I - A) / 2

σ = 1 / η

The table below shows representative calculated values for these properties for a related compound, 4-(1-aminoethyl)pyridine, as determined by DFT calculations. dergipark.org.tr

ParameterValue (eV)Significance
Ionization Potential (I)7.05Energy to remove an electron
Electron Affinity (A)0.97Energy released upon gaining an electron
Electronegativity (χ)4.01Electron attracting tendency
Chemical Hardness (η)3.04Resistance to electron cloud change
Chemical Softness (s)0.16Polarizability / Reactivity
Electrophilicity Index (ω)2.64Electrophilic character

Electrophilicity Index as a Theoretical Reactivity Indicator

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the electrophilic nature of a molecule. ekb.eg It measures the stabilization in energy when the system acquires an additional electronic charge from the environment. dergipark.org.tr A higher electrophilicity index indicates a greater capacity to act as an electrophile or electron acceptor. ekb.eg It is calculated from the chemical potential (μ = -χ) and the chemical hardness (η). dergipark.org.tr

ω = μ² / 2η

This index is considered a valuable tool for predicting the theoretical bio-activity and toxic potential of molecules. dergipark.org.tr

Advanced Simulation Techniques

Beyond static quantum chemical calculations, advanced simulation techniques like molecular dynamics (MD) are employed to study the behavior of molecules over time. MD simulations have been used to investigate the interaction of 4-aminopyridine (B3432731), a closely related compound, with biological targets like the TMEM175 ion channel. pnas.org These simulations provide detailed, atom-level insights into how the molecule binds within the channel's pore, revealing dynamic and specific recognition modes that lead to inhibition. pnas.org

Furthermore, molecular docking is another widely used computational technique to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. nih.govmdpi.com For aminopyrimidine derivatives, docking studies have been crucial in identifying potential binding modes and interactions with key amino acid residues in therapeutic targets. nih.gov

Molecular Dynamics (MD) Simulations for Conformational and Binding Studies

Molecular dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular systems, revealing conformational changes and binding events that are often inaccessible to static experimental techniques.

In the context of this compound and its analogs, MD simulations are instrumental in studying their interactions with protein targets. For instance, in a study of the related compound 4-aminopyridine (4-AP), MD simulations were employed to elucidate its binding mechanism to the lysosomal cation channel TMEM175. The simulations revealed that 4-AP binds within the ion conduction pathway, physically blocking the pore and preventing the passage of water and ions. These simulations also showed that the bound 4-AP is not static but dynamically switches between several binding poses, a detail crucial for understanding its inhibitory action.

Furthermore, MD simulations are widely used to explore the conformational changes in protein binding pockets upon the binding of pyrimidine-based ligands. Studies on tankyrase 2, a protein with a binding pocket composed of nicotinamide (B372718) and adenosine (B11128) subsites, used MD simulations to show how the pocket conformation changes when different ligands, including those with aminopyrimidine-like scaffolds, are bound. Such simulations can identify multiple distinct conformations of the binding pocket, some of which are only observed transiently and would be difficult to capture with experimental methods alone. This detailed understanding of the dynamic interplay between a ligand and its receptor is essential for the rational design of more potent and selective inhibitors.

Free Energy Perturbation and MM/GBSA Calculations in this compound Systems

Accurately predicting the binding affinity between a ligand and its receptor is a primary goal of computational drug design. Two prominent methods for this are Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP).

The MM/GBSA method is a popular end-point technique that estimates the free energy of binding by combining molecular mechanics energies with continuum solvation models. nih.gov It is often applied to snapshots from an MD simulation to calculate the binding free energies for a ligand-receptor complex. nih.gov For example, in a study of novel 4-aminopyridine semicarbazones as potential agents for treating amnesia, MM/GBSA was used to calculate the binding free energies of the compounds with the enzyme acetylcholinesterase. This computational analysis helped to justify the experimental findings by providing a theoretical basis for the observed inhibitory activity. The method works by calculating the free energy of the complex, the receptor, and the ligand, and then subtracting the energies of the individual components from the complex. nih.gov

Free Energy Perturbation (FEP) is a more rigorous and computationally intensive method based on statistical mechanics. researchgate.net FEP calculates the difference in free energy between two states (e.g., a bound and unbound ligand, or two different ligands bound to the same protein) by simulating a non-physical, "alchemical" pathway that transforms one state into the other. FEP has become increasingly valuable in lead optimization, showing strong predictive power for relative binding affinities, even between ligands with different net charges. researchgate.net While computationally demanding, its accuracy often surpasses that of MM/GBSA, providing more reliable guidance for designing novel compounds. chemrxiv.org

Table 1: Comparison of MM/GBSA and FEP Methodologies

Feature MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) FEP (Free Energy Perturbation)
Underlying Principle End-point calculation averaging energies from MD snapshots. Uses continuum solvent models. nih.gov Calculates free energy differences along a non-physical "alchemical" transformation pathway. researchgate.net
Computational Cost Moderate. Faster than FEP. nih.gov High. Requires significant computational resources. researchgate.net
Accuracy Generally provides good ranking of ligands but less accurate for absolute binding energies. nih.gov High accuracy for relative binding free energies, often within 1 kcal/mol of experimental values. researchgate.net
Primary Use Case Re-ranking docked poses, virtual screening, providing qualitative binding energy estimates. Lead optimization, accurately predicting the impact of small chemical modifications on binding affinity.
Key Approximations Often neglects conformational entropy. Relies on approximations in the continuum solvent model. nih.gov Requires sufficient sampling along the transformation pathway to ensure convergence.

Solvent Effects in Computational Modeling of this compound

The solvent environment plays a critical role in the behavior of molecules, influencing their structure, stability, and reactivity. In computational modeling, accurately representing these solvent effects is essential for obtaining meaningful results. Two primary strategies are used: explicit and implicit solvation models.

Explicit solvent models treat individual solvent molecules (e.g., water) as part of the simulation, providing a detailed, atomistic description of solute-solvent interactions. Implicit models, or continuum models, represent the solvent as a continuous medium with a defined dielectric constant, which simplifies the calculation significantly.

A study on the tautomeric equilibrium of model systems of the this compound ring utilized both approaches to understand its behavior. The investigation compared the stability of the 4'-aminopyrimidine tautomer versus the 1',4'-iminopyrimidine tautomer in the gas phase and in solvents of varying polarity (cyclohexane, ether, dichloroethane, and water). The calculations were performed using (1) an implicit continuum model, (2) an explicit model with three water molecules to mimic the first solvation shell, and (3) a mixed implicit/explicit model. The results consistently showed that the 4'-aminopyrimidine tautomer is the more stable form across all solvation models used. This research underscores that while the general stability trend holds, the specific choice of solvent model can influence the calculated energy differences.

Solvent effects are also crucial when studying the electronic properties and photochemistry of molecules like this compound. The polarity and hydrogen-bonding capability of the solvent can significantly alter the energies of the ground and excited electronic states, thereby affecting absorption and fluorescence spectra. Computational studies on related aminopyrimidines have shown that properties like intramolecular charge transfer (ICT) are highly sensitive to the solvent environment. For example, in non-polar solvents, high fluorescence quantum yields are observed, whereas in polar protic solvents that can form hydrogen bonds, the fluorescence is often quenched due to the stabilization of different electronic states. Therefore, the careful inclusion of solvent effects is indispensable for the accurate computational prediction of the chemical and physical properties of this compound.

Table 2: Investigated Solvent Effects on the Tautomeric Equilibrium of a this compound Model System

Solvent Solvation Model Type Key Finding
Gas Phase N/A The 4'-aminopyrimidine tautomer is more stable than the 1',4'-iminopyrimidine tautomer.
Cyclohexane Implicit Continuum The 4'-aminopyrimidine tautomer remains the more stable form.
Diethyl Ether Implicit Continuum The 4'-aminopyrimidine tautomer remains the more stable form.
Dichloroethane Implicit Continuum The 4'-aminopyrimidine tautomer remains the more stable form.
Water Implicit Continuum The 4'-aminopyrimidine tautomer remains the more stable form.
Water Explicit (3 molecules) The 4'-aminopyrimidine tautomer remains the more stable form.
Water Mixed (Implicit/Explicit) The 4'-aminopyrimidine tautomer remains the more stable form.

Data derived from a study on model systems of the 4'-aminopyrimidine ring of Thiamin diphosphate (B83284).

Chemical Reactivity and Mechanistic Insights of 4 Aminopyrimidine

Prototropic Tautomerism of 4-Aminopyrimidine (B60600)

Prototropic tautomerism in this compound (4APM) involves the migration of a proton, leading to constitutional isomers that coexist in equilibrium. bas.bg This phenomenon is fundamental to its structure and properties, influencing its interactions in various chemical and biological contexts. bas.bgencyclopedia.pub For 4APM, four primary tautomers are considered: one canonical amino form and three distinct imino forms. nih.govresearchgate.netsigmaaldrich.com The labile proton can move from the exocyclic amino group to the nitrogen or carbon atoms within the pyrimidine (B1678525) ring. bas.bgnih.gov

The tautomerization of this compound involves the reversible transfer of a proton from the exocyclic amino group (-NH2) to a ring nitrogen or carbon atom, accompanied by a rearrangement of π-electrons. encyclopedia.pubnih.govnih.gov This results in an equilibrium between the amino tautomer and various imino tautomers.

The primary tautomers of this compound are:

Amino Tautomer (Canonical form): Pyrimidin-4-amine. In this most stable form in the gas phase and solid state, the protons are located on the exocyclic nitrogen. researchgate.netresearchgate.net

Imine NH Tautomers: The proton moves from the amino group to one of the ring nitrogens (N1 or N3).

Imine CH Tautomer: The proton migrates to the C5 position of the pyrimidine ring. nih.gov

These conversions can be described as amidine-type (amino-imine) tautomerism {–NH–C(R)=N– ⇌ –N=C(R)−NH–} or enamine-imine tautomerism {>C=C(R)−NH− ⇌ >CH−C(R)=N−}. nih.govnih.gov Quantum chemical calculations have been essential to study these forms, as experimental techniques often cannot detect minor tautomers present in concentrations below 0.1%. nih.govresearchgate.netsigmaaldrich.com

The interconversion between tautomers requires overcoming a specific energy barrier, the peak of which is known as the transition state. Theoretical calculations provide insight into these kinetics. For the this compound/formic acid complex, which serves as a model for dual hydrogen bonding, the energy barrier for double-proton transfer in the first excited singlet state (S1) to form the imino tautomer is estimated to be very low, approximately 2 kJ/mol. nih.gov Conversely, the reverse proton transfer in the ground state (S0) has an energy barrier that is almost zero, indicating a rapid return to the more stable amino form. nih.gov

In related enzymatic systems involving the thiamin coenzyme, which contains a this compound moiety, the proton transfer from the 4'-aminopyrimidine to an enol exocyclic carbon atom represents the rate-determining step of the mechanism, with a calculated thermal barrier of 20.55 kcal·mol⁻¹. researchgate.net Another step, the proton transfer from an OH group to the iminopyrimidine nitrogen to restore the aminopyrimidine form, has a much lower thermal barrier of only 1.08 kcal·mol⁻¹. researchgate.netscirp.org These examples highlight that the energetic landscape for tautomerization is highly dependent on the molecular state (ground vs. excited) and its immediate chemical environment.

The tautomeric equilibrium of this compound is sensitive to its environment, including the solvent and the presence of hydrogen-bonding partners.

Influence of Solvent: In aqueous solutions, the relative stabilities of the tautomers are influenced by the solvent, although the fundamental resonance conjugation within the molecule remains similar to the gas phase. bas.bg While the amino tautomer is favored for the neutral molecule in water, the solvent can alter the energy differences between tautomers. bas.bg Studies on related model compounds show that the UV absorption maximum (λmax) of the imino tautomer is strongly dependent on the solvent's dielectric constant, shifting from 310 nm in water (ε=80) to 350 nm in THF (ε=7.5). nih.gov This indicates that solvent polarity can affect the electronic properties and stability of the different tautomeric forms. aip.org

Influence of Dual Hydrogen Bonding: The formation of a dual hydrogen-bonded complex, for example between this compound and acetic acid, can facilitate tautomerization. nih.gov Experimental studies using UV absorption and fluorescence spectroscopy in n-hexane have confirmed that in such a complex, the imino-tautomer is formed in the first excited singlet state (S1) through a double-proton transfer event. nih.gov This process is not observed in the absence of a hydrogen-bonding partner, demonstrating the critical role of such specific interactions in enabling the amino-to-imino transformation upon photoexcitation. nih.govnih.gov

Redox Behavior and Electron Transfer Processes

The addition or removal of an electron significantly alters the electronic structure of this compound, which in turn has profound consequences for the stability and equilibrium of its tautomeric forms.

One-electron oxidation converts neutral this compound (4APM) into its radical cation (4APM+•). nih.govresearchgate.net According to quantum-chemical calculations, this process does not cause a major shift in the tautomeric preference. nih.govresearchgate.netsigmaaldrich.com The amino tautomer, which is the most stable form for the neutral molecule, remains the favored tautomer for the radical cation 4APM+•. nih.govresearchgate.netsigmaaldrich.comresearchgate.net

While the fundamental preference for the amino form is unchanged, oxidation does influence the relative energies and therefore the composition of the tautomeric mixture. nih.govresearchgate.netsigmaaldrich.comresearchgate.net The amino-imine conversions within the amidine group are favored, and the well-delocalized (aromatic) tautomers with the labile proton on a heteroatom remain the most stable forms. rsc.orgrsc.org Non-aromatic CH tautomers are considered very rare isomers for both the neutral and oxidized species. rsc.orgrsc.org

Table 1: Relative Stabilities of this compound Tautomers upon Redox Changes Relative Gibbs free energy (ΔG) in kcal/mol, calculated at the DFT(B3LYP)/6-311+G(d,p) level. The most stable tautomer in each state is the reference (0.00 kcal/mol).

TautomerNeutral (4APM)Oxidized (4APM+•)Reduced (4APM-•)
Amino 0.000.0012.07
Imine (N1-H) 10.425.6610.63
Imine (C5-H) 27.2829.810.00
Imine (N3-H) 11.007.9018.06
Data sourced from DFT calculations reported in scientific literature. researchgate.net

In stark contrast to oxidation, one-electron reduction of this compound (4APM + e- → 4APM-•) leads to a dramatic change in tautomeric preference. nih.govresearchgate.netsigmaaldrich.com For the resulting radical anion (4APM-•), the most stable form is no longer the amino tautomer. Instead, the reduction strongly favors the migration of the labile proton to the C5 carbon atom, making the imine CH tautomer the most stable isomer. nih.govresearchgate.netsigmaaldrich.com

This shift is significant because the CH tautomers are typically high-energy, rare forms in the neutral and oxidized states. nih.gov The preference for the imine CH tautomer in the reduced state of this compound may offer a partial explanation for the biological origin of CH tautomers observed in certain nucleobases. nih.govresearchgate.netsigmaaldrich.com This finding underscores that electron transfer events can fundamentally alter the structural landscape of heterocyclic molecules, favoring otherwise inaccessible tautomeric forms. rsc.orgrsc.org

Reaction Mechanism Elucidation for this compound Derivatization

The synthesis of this compound derivatives is crucial for accessing biologically important molecules, and understanding the underlying reaction mechanisms is key to process optimization and scalability.

One significant pathway involves a Lewis acid-catalyzed condensation reaction for synthesizing 4-aminopyrimidines from acrylonitrile. researchgate.net This method avoids the use of carcinogenic chemicals and complex derivatizations, offering yields up to 90%. researchgate.net In this process, aminophilic Lewis acids like iron(II) chloride (FeCl₂) have been shown to be effective catalysts. researchgate.net The mechanism for related reactions, such as the sulfite-catalyzed cleavage of thiamin (which contains a this compound moiety), has been investigated using DFT calculations. researchgate.net While a direct SN2-like mechanism is possible, a multi-step substitution nucleophilic addition-elimination (SNAE) mechanism has also been proposed. researchgate.net This SNAE pathway involves the addition of the nucleophile (e.g., sulfite) to the C6 position of the this compound ring, followed by the elimination of a leaving group. researchgate.net

Another important derivatization route involves the use of Grignard reagents with 4-amino-5-cyano-2-methylpyrimidine as a starting material. researchgate.net This approach is used to synthesize α-keto-2-methyl-4-aminopyrimidines and their C6-substituted analogs. researchgate.net The presence of the nitrile substituent in the starting material leads to an unusual reaction pathway that can result in C6-substituted 1,2-dihydropyrimidines. researchgate.net This highlights the complex and sometimes unexpected mechanistic pathways that can occur in the derivatization of the this compound scaffold. researchgate.netsemanticscholar.org

Structure Activity Relationship Sar and Rational Ligand Design of 4 Aminopyrimidine Derivatives

Principles of Structure-Activity Relationship (SAR) Studies for 4-Aminopyrimidine (B60600)

SAR studies investigate how modifying the chemical structure of a compound alters its biological activity. For this compound derivatives, this involves systematically changing substituents at various positions on the pyrimidine (B1678525) ring and analyzing the resulting effects on potency, selectivity, and other pharmacological properties.

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrimidine core.

Position 2: Substitutions at the 2-position can significantly influence biological activity. In a series of IKKβ inhibitors based on an aminopyrimidine core, introducing various substituents to a piperidinyl aminopyrimidine structure was explored. researchgate.net For inhibitors of Mycobacterium tuberculosis protein kinase B (PknB), SAR exploration starting from a 2,4-disubstituted quinazoline (B50416) (which contains a pyrimidine ring) showed that both aryl groups and alkyl amines were tolerated at the 2-position. nih.gov For example, substituting a methyl group with a cyclopropyl (B3062369) group on a pyrazole (B372694) attached to the 4-amino position, while modifying the 2-position of the core, resulted in a fourfold improvement in binding affinity for PknB. nih.gov

Position 4: The amino group at the C4 position is often crucial for activity, frequently acting as a key hydrogen bond donor that interacts with the hinge region of kinases. nih.gov Modifications to the substituent attached to this amino group can fine-tune activity. For instance, in a series of pyrimidine-4-carboxamides, restricting the conformation of an N-methylphenethylamine group at this position by replacing it with an (S)-3-phenylpiperidine increased inhibitory potency threefold. acs.org In another study on anti-cancer agents, the flexibility of the substituent at the 4-position of 2-thio-4-aminopyrimidine had a noticeable effect on activity, with bulky groups on a piperidine (B6355638) ring at this position showing high potency. bslonline.org

Position 5: The 5-position offers a vector for modification to improve properties like potency and selectivity. In the development of inhibitors for Tropomyosin receptor kinase A (TRKA), introducing basic groups at the 5-position of a 3-trifluoromethyl phenyl ring attached to the pyrimidine was well tolerated. researchgate.net For a series of This compound-5-carbonitrile (B127032) derivatives, compounds with a methyl group at C6 and various aryl groups at C2 showed potent inhibitory activity against cancer cell lines. researchgate.net

Position 6: This position is also a key site for modification. In the design of BACE1 inhibitors, a series of 4,6-diaminopyrimidine (B116622) derivatives were evaluated, indicating that substitutions at this position are critical for optimizing potency. nih.gov

Table 1: Positional Effects of Substituents on Activity of this compound Derivatives This table is interactive. Click on headers to sort.

Position Substituent Type Target/Activity Observed Effect Reference
2 Cycloalkyl amines PknB Inhibition Cyclohexyl group gave the best IC50. nih.gov
2 Aryl groups PknB Inhibition 4-fluorophenyl or phenyl groups maintained potency. nih.gov
4-amino (S)-3-phenylpiperidine NAPE-PLD Inhibition 3-fold increase in potency compared to N-methylphenethylamine. acs.org
5 Basic groups TRKA Inhibition Well tolerated, improved drug properties. researchgate.net
6 Methyl Antiproliferative Potent activity in 4-amino-2-aryl-pyrimidine-5-carbonitriles. researchgate.net

The physicochemical properties of this compound derivatives play a critical role in their biological function, influencing their absorption, distribution, metabolism, and excretion (ADME) profile as well as their direct interaction with target molecules.

Lipophilicity (LogP/LogD): This parameter, which measures a compound's distribution between an oily and an aqueous phase, is often correlated with activity. For a series of 4-aminopyridine (B3432731) derivatives, structure-activity analysis revealed that biological activity was highly related to lipophilicity and steric volume. nih.gov However, excessive lipophilicity can be detrimental. In a study of PknB inhibitors, compounds with high measured LogD values (typically >4) were found to be highly bound to plasma proteins, which resulted in weak or no cellular efficacy despite good enzyme inhibition. nih.gov

Basicity (pKa): The ionization state of the this compound core and its substituents is critical for target binding. The pKa value determines the proportion of the molecule that is ionized at a given physiological pH. The amino group at the C4 position and the nitrogen atoms within the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively. The strength of these interactions is modulated by the pKa of the molecule. Studies on aminopyridines and aminopyrimidines have determined the pKa values of the amino group, providing insight into the effect of the electron-withdrawing aza-substituents on acidity. cdnsciencepub.com The basicity of novel 4-aminopyridine derivatives was characterized to understand their ability to block potassium channels under different pH conditions. nih.gov

Other Parameters: The formation of nanoassociates in highly dilute aqueous solutions of 4-aminopyridine has been shown to alter physicochemical properties like electrical conductivity and pH, which in turn can influence biological effects. nih.gov

Table 2: Influence of Physicochemical Parameters on this compound Derivative Activity This table is interactive. Click on headers to sort.

Parameter Influence on Activity Example Context Reference
Lipophilicity (LogD) High LogD (>4) led to high plasma-protein binding and poor cellular efficacy. PknB inhibitors against M. tuberculosis. nih.gov
Lipophilicity & Steric Volume Activity was highly related to these parameters. Neuromuscular transmission by 4-aminopyridine derivatives. nih.gov
Basicity (pKa) Determines ionization state, crucial for target interaction. Characterization of novel 4-aminopyridine K+ channel blockers. nih.gov
Acidity (pKa) Aza-substitution affects the acidity of the exocyclic amino group. Amino group acidity in aminopyrimidines. cdnsciencepub.com

Pharmacophore Modeling and Hypothesis Generation

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This technique is instrumental in designing novel ligands and screening large compound libraries.

Ligand-based pharmacophore models are derived from a set of known active molecules, assuming they all bind to the target in a similar fashion. The process involves superimposing the active compounds and abstracting the common chemical features responsible for their activity.

The PHASE module of the Schrödinger software suite is a common tool for this purpose, which identifies features such as hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic groups (H), aromatic rings (R), and positively/negatively ionizable groups (P/N). researchgate.net For a set of JNK3 inhibitors, a ligand-based model (Hypo1) was developed consisting of two hydrogen bond acceptors, one hydrogen bond donor, and one hydrophobic feature, which showed a high correlation coefficient with the observed activity. researchgate.net Similarly, a ligand-based approach for dual EGFR/VEGFR2 inhibitors led to the development of distinct pharmacophore models for each target, which were then used to screen for dual-activity compounds. mdpi.com The software LigandScout is also widely used to automatically derive ligand-based pharmacophores from the structural data of active ligands. researchgate.net

When the 3D structure of the biological target (e.g., from X-ray crystallography) is available, a structure-based pharmacophore can be generated. This model represents the key interaction points within the target's binding site.

This method provides a more direct map of the features required for binding. For example, a structure-based pharmacophore model for PARP-1 inhibitors was built based on three crystal structures, yielding a model with one hydrogen bond donor, one hydrogen bond acceptor, one aromatic feature, and one hydrophobic feature. mdpi.com In another study, a structure-based model for CDK9/Cyclin T1 was generated using LigandScout by analyzing the binding site of a co-crystallized inhibitor, identifying crucial hydrogen bond acceptors, donors, and hydrophobic regions. researchgate.net These models are powerful tools for virtual screening to identify novel compounds that fit the steric and electronic requirements of the active site. mdpi.com The method has also been applied in the context of 3D-QSAR for 4-aminopyridine thrombin inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activities.

A QSAR model is a mathematical equation that relates physicochemical descriptors of molecules to their activity. A study on aminopyrimidine derivatives as PknB inhibitors used multiple linear regression (MLR) to develop a statistically significant model. dergipark.org.tr The model, which used various physicochemical and quantum descriptors, showed good agreement between experimental and predicted activity values, with a cross-validated correlation coefficient (R²CV) of 0.973 and an external predictive ability (R²) of 0.778. dergipark.org.tr

In another example, 3D-QSAR studies were performed on a set of This compound-5-carbaldehyde (B100492) oxime and other urea (B33335) derivatives as VEGFR-2 inhibitors using the PHASE module. tandfonline.com This approach generates contour maps that visualize regions where certain properties (e.g., steric bulk, positive/negative charge) would enhance or decrease activity, providing intuitive guidance for lead optimization. QSAR models have been developed for various derivatives, including 4-aminodiphenylsulfones, using descriptors like conformational entropy and indicator parameters to achieve excellent results. nih.gov These models, once rigorously validated, can be used to predict the activity of newly designed compounds before their synthesis, saving time and resources. acs.org

Table 3: Examples of QSAR Studies on Aminopyrimidine-Related Scaffolds This table is interactive. Click on headers to sort.

Scaffold Target Modeling Method Key Descriptors/Features Statistical Significance Reference
Aminopyrimidine PknB (anti-mycobacterial) MLR Physicochemical & quantum descriptors R²CV = 0.973, R² = 0.778 dergipark.org.tr
This compound-5-carbaldehyde oxime VEGFR-2 (anti-cancer) 3D-QSAR (PHASE) Atom-based fields Not specified tandfonline.com
Aminopyridine iNOS (anti-inflammatory) 3D-QSAR Pharmacophore-based R² = 0.9288, Q² = 0.6353 worldscientific.com
4-Aminodiphenylsulfone Dihydropteroate Synthase (antibacterial) MLR Conformational entropy, indicator parameters Excellent results reported nih.gov

3D-QSAR Methodologies Applied to this compound Derivatives

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies are powerful computational tools used to correlate the biological activity of a series of compounds with their 3D physicochemical properties. For this compound derivatives, techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been instrumental. researchgate.netresearchgate.net

In a study on aminopyrimidine derivatives as PknB inhibitors, 3D-QSAR models were developed for a series of 36 compounds. researchgate.net The resulting CoMFA and CoMSIA models demonstrated excellent statistical significance, with high correlation coefficients (r²) of 0.999 and 0.998, respectively. researchgate.net These models help in visualizing the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For instance, the contour maps might indicate that a bulky substituent at a specific position on the pyrimidine ring increases activity, while an electron-withdrawing group at another position is detrimental. researchgate.net

Similarly, 3D-QSAR studies on this compound-5-carbaldehyde oximes as VEGFR-2 inhibitors have been conducted. tandfonline.com By generating pharmacophore models and performing atom-based 3D-QSAR, researchers can identify the key chemical features required for potent inhibition. tandfonline.com The visualization of the QSAR models through contour maps provides valuable insights into the structural requirements for enhancing the inhibitory activity of these derivatives. tandfonline.com

Predictive Modeling for Analog Activity

Predictive modeling is a key component of rational drug design, enabling the in silico assessment of the potential activity of novel analogs before their synthesis. Based on established QSAR models, the biological activity of new this compound derivatives can be predicted with a certain degree of accuracy.

For example, a study on aminopyrimidinyl pyrazole analogs as PLK1 inhibitors utilized a combination of 3D-QSAR and molecular docking to design new compounds. mdpi.com The developed models were used to predict the activity (pIC50) of newly designed inhibitors, some of which showed better-predicted potency than the most active compound in the original dataset. mdpi.com Experimental validation of two of the synthesized compounds confirmed their good inhibitory activity, with IC50 values of 1.43 µM and 0.359 µM, thus validating the predictive power of the design strategy. mdpi.com

In another instance, predictive computational models were developed for a large set of compounds, including 4,6-diaminopyrimidine, to understand their interaction with the T. brucei brucei P2 transporter. nih.gov By observing the structure-activity relationships through contour maps, it becomes possible to predict how modifications, such as the addition of an amino group, can improve binding affinity. nih.gov These predictive models serve as an efficient tool in the identification and design of promising new drug-like molecules. researchgate.net

Molecular Modeling and Computer-Aided Drug Design (CADD) Strategies

Molecular modeling and CADD strategies have become indispensable in the design and optimization of this compound derivatives, facilitating the development of novel structures with enhanced therapeutic potential.

Ligand-Based Design Approaches for Novel this compound Structures

Ligand-based drug design (LBDD) focuses on the analysis of a set of known active ligands to derive a model that defines the essential structural features required for biological activity. This approach is particularly useful when the 3D structure of the biological target is unknown.

A common LBDD method is pharmacophore modeling, which identifies the spatial arrangement of key features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are crucial for binding. For a series of N-Phenyl-N'-{4-(4-quinolyloxy) phenyl} urea and this compound-5-carbaldehyde oxime derivatives, a pharmacophore model was developed to understand their VEGFR-2 inhibitory activity. tandfonline.com This model, combined with 3D-QSAR, provides a powerful platform for designing new compounds with potentially improved activity. tandfonline.com

Ligand-based computational design has also been employed to create novel aminopyrimidine derivatives by leveraging the structural information of known FDA-approved anticancer drugs. biointerfaceresearch.com By screening existing drugs and computationally modifying them with an aminopyrimidine scaffold, new molecules with predicted favorable interactions with cancer-related targets like AXL kinase can be designed. biointerfaceresearch.com

Bioisosteric Replacement Strategies in this compound Derivative Design

Bioisosterism is a strategy in medicinal chemistry that involves the substitution of one chemical group or molecule with another that has similar physical and chemical properties, with the aim of producing broadly similar pharmacological effects. silae.it This technique is widely used to improve potency, selectivity, and pharmacokinetic properties of a lead compound. nih.gov

In the design of this compound derivatives, bioisosteric replacement can be a powerful tool. For example, in a series of BACE1 inhibitors, a carboxylic acid group was replaced with a tetrazole derivative as a bioisostere, which led to significantly improved inhibitory activity and chemical stability. researchgate.net While this example does not directly involve the this compound core, the principle is highly applicable.

The replacement of functional groups on the this compound scaffold can lead to profound changes in biological activity. For instance, replacing an amide bond with a more stable five-membered heterocyclic ring like a 1,2,3-triazole or an oxadiazole can enhance metabolic stability and bioavailability. nih.gov These heterocyclic rings can mimic the planarity and dipole moment of the amide bond they replace. nih.gov The application of such strategies to the this compound core can lead to the discovery of novel derivatives with improved drug-like properties.

Coordination Chemistry and Supramolecular Assemblies of 4 Aminopyrimidine

4-Aminopyrimidine (B60600) as a Ligand in Metal Complexes

This compound (4-AP) is a versatile ligand in coordination chemistry, capable of binding to metal ions in various ways. This versatility stems from the presence of two types of nitrogen donor atoms: the endocyclic nitrogen atoms of the pyrimidine (B1678525) ring and the exocyclic nitrogen atom of the amino group.

Monodentate and Bridging Coordination Modes of this compound

This compound can coordinate to metal centers in both a monodentate and a bridging fashion. In its monodentate coordination, it typically binds to a metal ion through one of its pyrimidine ring nitrogen atoms. mdpi.com This mode of coordination is observed in various metal complexes. For instance, in certain nickel(II) and copper(II) complexes, the this compound ligand coordinates to the metal ion solely through its pyridine (B92270) nitrogen atom. researchgate.net

The bridging coordination mode of this compound is also well-documented, leading to the formation of polynuclear complexes and coordination polymers. In this mode, the ligand links two or more metal centers. This can occur through the two nitrogen atoms of the pyrimidine ring, or by involving both a ring nitrogen and the amino group nitrogen. An example of this is a one-dimensional coordination polymer of silver(I) perchlorate (B79767), where the this compound ligand bridges the silver(I) ions. nih.gov

Synthesis and Characterization of Metal-4-Aminopyrimidine Complexes

A wide array of metal complexes involving this compound have been synthesized and characterized, showcasing the ligand's broad coordination ability.

Ni(CN)₄ Complexes: While specific complexes with the tetracyanonickelate(II) anion and this compound as a distinct ligand are not extensively detailed in the provided results, the formation of nickel complexes with this compound is known. For example, a complex with the formula [Ni(4-AP)₄(NCS)₂] has been synthesized and structurally characterized, revealing a distorted octahedral geometry around the nickel(II) ion. researchgate.net

Ag(I) Complexes: Silver(I) has been shown to form coordination polymers with this compound. In one such case, a one-dimensional staircase-like polymer is formed where the this compound ligand acts as a bridge between silver(I) centers. nih.gov

Zn(II) Complexes: Zinc(II) forms complexes with this compound, such as [Zn(apy)₂(H₂O)(suc)], where 'apy' is 4-aminopyridine (B3432731) and 'suc' is succinate. In these structures, the 4-aminopyridine ligand coordinates to the zinc(II) ion.

Cu(II) Complexes: Copper(II) readily forms complexes with this compound. For instance, in the complex [CuCl₂(C₅H₆N₂)₄]H₂O, the copper ion interacts with the this compound through the nitrogen atom of the amino group and a carbon atom of the pyridine ring. worldwidejournals.com Additionally, one-dimensional coordination polymers of copper(II) with this compound and acetate (B1210297) ligands have been synthesized, forming both single- and double-stranded structures. nih.gov

Cd(II) Complexes: Cadmium(II) is known to form coordination polymers with this compound. An example is a one-dimensional tubular coordination polymer where protonated 4-aminopyridinium (B8673708) ions are present to balance the charge of the anionic cadmium complex. iucr.org In other instances, 4-aminopyridine has been observed to bond to cadmium ions in metal-organic frameworks. ucl.ac.uk

Fe(II) and Co(II) Complexes: Both iron(II) and cobalt(II) form complexes with aminopyridine ligands. For example, an iron(II) bromide complex exists as a dimer, with aminopyridine coordinating in a monodentate fashion through the pyridine nitrogen. mdpi.com Cobalt(II) chlorides interact with 4-aminopyridine through the donor nitrogen atoms of both the amino group and the pyridine ring. worldwidejournals.com A complex with the formula [CoCl₂(C₅H₆N₂)₂] has been synthesized and its crystal packing studied.

Below is a table summarizing some of the synthesized metal-4-aminopyrimidine complexes:

Metal IonComplex Formula/DescriptionCoordination Mode of 4-AP
Ni(II)[Ni(4-AP)₄(NCS)₂]Monodentate
Ag(I){[Ag(C₅H₆N₂)]ClO₄}nBridging
Zn(II)[Zn(apy)₂(H₂O)(suc)]Monodentate
Cu(II)[CuCl₂(C₅H₆N₂)₄]H₂OMonodentate (via N and C)
Cd(II){(HpAPy)[Cd(OABDC)(H₂O)₂]·2H₂O}nActs as counter-ion
Fe(II)[ApHFeBr(µ-Br)]₂Monodentate
Co(II)[CoCl₂(C₅H₆N₂)₂]Bridging (implicated)

Metallosupramolecular Architectures involving this compound

The ability of this compound to act as a bridging ligand facilitates the construction of extended metallosupramolecular architectures. These structures are of significant interest due to their potential applications in various fields, including materials science and catalysis.

One-Dimensional Coordination Polymers

One-dimensional (1D) coordination polymers are a common structural motif for complexes involving this compound. azom.com These chain-like structures are formed by the linking of metal centers through bridging this compound ligands. A notable example is the silver(I) coordination polymer, which adopts a staircase-like structure. nih.gov Similarly, copper(II) acetate and this compound derivatives can form 1D polymers with either single or double-stranded arrangements. nih.gov The formation of these 1D chains is often directed by the coordination preferences of the metal ion and the geometry of the this compound ligand.

Self-Assembly Principles in this compound-Based Supramolecular Systems

The formation of metallosupramolecular architectures with this compound is governed by the principles of self-assembly. The specific structure that forms is a result of a delicate balance of factors including the coordination geometry of the metal ion, the coordination modes of the this compound ligand, and the influence of counter-ions and solvent molecules. The directionality of the coordination bonds and the potential for hydrogen bonding play crucial roles in directing the assembly of the final supramolecular structure. For instance, the formation of a one-dimensional polymer versus a discrete molecular complex can be influenced by the reaction conditions and the stoichiometry of the reactants.

Intermolecular Interactions in this compound Complexes

Intermolecular interactions, particularly hydrogen bonding, play a significant role in the solid-state structures of this compound complexes. The amino group of the this compound ligand is a potent hydrogen-bond donor, while the pyrimidine ring nitrogen atoms can act as hydrogen-bond acceptors.

These hydrogen bonds can link adjacent complex units, leading to the formation of higher-dimensional supramolecular networks. For example, in a platinum(IV) complex, intermolecular hydrogen bonding is observed between an amine hydrogen atom of the 4-aminopyridine ligand and a nitrogen atom of a neighboring ligand. iucr.org In a cadmium(II) coordination polymer, multiple hydrogen bonds involving solvent water molecules and the organic ligands crosslink the one-dimensional tubes into a three-dimensional framework. iucr.org A statistical analysis of several metal-4-aminopyridine complexes has highlighted the presence of both strong N-H···Cl and weak C-H···O hydrogen bonds, which contribute to the stability of the crystal packing. worldwidejournals.com Hirshfeld surface analysis of an iron(II) bromide complex with an aminopyridine ligand revealed significant intermolecular interactions, including C–H···π and C–H···Br hydrogen bonds. mdpi.com

Hydrogen Bonding Networks in Coordination Polymers

The molecular structure of this compound (4-APM), featuring both hydrogen bond donor (the amino group) and acceptor sites (the ring nitrogen atoms), makes it an effective building block for constructing extensive hydrogen-bonded networks within coordination polymers. The amino group often remains uncoordinated to the metal center, allowing it to freely participate in forming robust intermolecular connections that define the resulting supramolecular architecture.

The ability of 4-APM to act as a bridging ligand further enhances the complexity of these networks. In the one-dimensional coordination polymer, catena-Poly[[silver(I)-μ-4-aminopyridine] perchlorate], the 4-aminopyridine ligand bridges silver(I) atoms through both of its nitrogen atoms. nih.gov The resulting staircase-like polymer chains are further interconnected by hydrogen bonds between the amino H atoms of the ligand and the oxygen atoms of the perchlorate anions. nih.gov This creates a higher-dimensionality assembly, demonstrating how hydrogen bonding works in concert with coordination bonds to build complex structures.

Similarly, in structures involving the protonated form of the related 4-aminopyridine, extensive three-dimensional hydrogen-bonding networks are generated through intermolecular N—H···N interactions, which consolidate the crystal packing. iucr.orgnih.gov These networks can create clearly separated hydrophilic and hydrophobic domains within the crystal structure, as seen in 4-aminopyridinium hydrogen (9-phosphonononyl)phosphonate, where N—H···O hydrogen bonds connect the organic cations to the anionic layers. researchgate.net The principles observed in these related systems highlight the fundamental role of hydrogen bonding in directing the self-assembly of pyrimidine-based structures.

Weak Metal-Ligand and Anion-Ligand Interactions

Beyond the primary coordination bonds and strong hydrogen bonds, weaker interactions involving the metal center and anions play a significant role in the supramolecular chemistry of this compound and related ligands. These subtle forces are critical in fine-tuning the final solid-state structures of coordination compounds.

Weak Metal-Ligand Interactions

In some coordination polymers, weak interactions between the metal ion and other potential donor atoms from the ligands or anions augment the primary coordination sphere. In the silver(I) perchlorate polymer with 4-aminopyridine, a related ligand, there are weak interactions observed between the silver(I) atoms and the oxygen atoms of the perchlorate anion (Ag-O > 2.70 Å). nih.gov These interactions, while not considered formal bonds, contribute to the stability and dimensionality of the assembly. nih.gov Similarly, in complexes involving other pyrimidine derivatives, weak M⋯O interactions have been noted between metal centers and keto oxygen atoms, with the strength of these interactions being dependent on the specific metal ion used. researchgate.net

Anion-Ligand Interactions

The interaction between the this compound ligand and anions within the crystal lattice is a prominent feature that dictates the supramolecular assembly. These interactions are most commonly manifested as hydrogen bonds, but other noncovalent forces such as anion-π interactions also contribute.

Hydrogen bonding between the amino group of 4-APM and various anions is a recurring motif. In the silver(I) complex, the perchlorate anion is firmly held in the lattice by hydrogen bonds to the amino group. nih.gov In more complex systems, such as [4-apyH]2[Cu(4-apy)4(NbOF5)2], all five fluoride (B91410) ligands of the [NbOF5]2- anion participate in hydrogen bonding with the amino groups of the 4-aminopyridine (4-apy) or protonated 4-aminopyridinium (4-apyH)+ cations. northwestern.edu These interactions include N-H···F bonds with distances measured at 2.752 Å, 2.778 Å, 2.896 Å, and 2.928 Å, demonstrating a network of specific and directional contacts that stabilize the crystal structure. northwestern.edu

Reactions of 4-aminopyridine with halogens and interhalogens have revealed a rich variety of anion-ligand interactions. The formation of ionic products often involves the trapping of an iodonium (B1229267) ion (I+) between two 4-aminopyridine rings via N···I+···N contacts. jyu.firesearchgate.netacs.org Furthermore, the resulting crystal lattices are stabilized by interactions between the ligand and complex anions like polyiodides (e.g., IBr2–, I7–) or simple halides like bromide (Br–). jyu.firesearchgate.netacs.org

Anion-π interactions, where an anion is attracted to the electron-deficient face of an aromatic ring, are also recognized as important structure-directing forces. acs.org In a copper(II)-malonate complex with 2-aminopyrimidine (B69317), the fluoride atom of a hexafluoridophosphate anion binds to the centroid of the aminopyrimidine moiety, indicating a π+···anion interaction. nih.govacs.org The cooperativity of these weak noncovalent interactions, including lone-pair···π and anion-π forces, leads to the generation of extended supramolecular assemblies. acs.org These findings underscore the multifaceted role of anions in not just balancing charge but actively participating in the construction of complex supramolecular architectures with this compound and its derivatives.

Mechanistic Aspects of 4 Aminopyrimidine Interactions with Biological Macromolecules

Enzyme Inhibition Mechanisms

Derivatives of 4-aminopyrimidine (B60600) have been extensively studied as inhibitors of several key enzymes involved in critical physiological and pathological processes. The following subsections elucidate the specific mechanisms by which these compounds exert their inhibitory effects.

Dihydrofolate Reductase (DHFR) Inhibition by this compound Derivatives

Dihydrofolate reductase (DHFR) is a vital enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. nih.gov Tetrahydrofolate and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, making DHFR a critical target for antimicrobial and anticancer therapies. nih.gov Non-classical antifolates, many of which feature a substituted 2,4-diaminopyrimidine (B92962) motif, are designed to selectively inhibit microbial or cancer cell DHFR over the human enzyme. orscience.ru

This compound derivatives, particularly those with a 2,4-diamino substitution pattern, act as structural analogues of the natural substrate, dihydrofolate. wikipedia.org They bind to the active site of DHFR, preventing the binding of the endogenous substrate. wikipedia.org The inhibitory mechanism is primarily competitive, with the inhibitor vying for the same binding pocket as dihydrofolate.

The interaction between these inhibitors and the enzyme is characterized by a network of hydrogen bonds and hydrophobic interactions. Saturation transfer difference (STD) ¹H-NMR experiments have been employed to probe the binding characteristics of 2-substituted-4,6-diaminopyrimidine derivatives with human DHFR. nih.govresearchgate.net These studies, coupled with molecular docking, reveal that the diaminopyrimidine ring is a key feature for binding, often forming crucial hydrogen bonds with conserved amino acid residues within the active site, such as Asp27 in E. coli DHFR. The specific substituents on the pyrimidine (B1678525) ring modulate the binding affinity and selectivity of the inhibitor.

Derivative TypeKey Mechanistic FeatureSupporting Methodologies
2,4-Diaminopyrimidine DerivativesCompetitive inhibition by mimicking the binding of dihydrofolate.X-ray crystallography, Molecular Docking
2-Substituted-4,6-diaminopyrimidinesIntimate interaction with the DHFR active site, confirmed by proton transfer from the enzyme.Saturation Transfer Difference (STD) ¹H-NMR

HIV-1 Reverse Transcriptase (RT) Inhibition by this compound Derivatives

Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a cornerstone of antiretroviral therapy. This enzyme is responsible for converting the viral RNA genome into double-stranded DNA, a critical step in the viral replication cycle. mdpi.commdpi.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket adjacent to the polymerase active site of RT. mdpi.comyoutube.com This binding induces a conformational change in the enzyme, distorting the active site and thereby inhibiting its DNA polymerase activity. mdpi.com

While not all NNRTIs are this compound derivatives, this scaffold has been incorporated into novel inhibitors. The mechanism of inhibition by these compounds is typically noncompetitive or mixed-type with respect to the deoxynucleotide triphosphate (dNTP) substrate and the template-primer. For instance, kinetic analysis of some novel RT inhibitors has shown classic noncompetitive inhibition with respect to dTTP. researchgate.net This indicates that the inhibitor does not compete directly with the incoming nucleotide for binding.

Furthermore, some inhibitors interfere with the formation of the RT-DNA complex, reducing the enzyme's affinity for its nucleic acid substrate. researchgate.net This can be confirmed through techniques like gel shift assays and surface plasmon resonance. researchgate.net The binding of these inhibitors to the allosteric site can displace the primer 3'-end away from the polymerase active site, effectively halting DNA synthesis. mdpi.com

Inhibition TypeMechanismConsequence
Allosteric InhibitionBinding to a non-catalytic site (NNRTI pocket).Conformational change in the enzyme, leading to inactivation of the polymerase active site.
Noncompetitive InhibitionInhibitor binds to the enzyme or the enzyme-substrate complex with equal affinity.Reduces the catalytic efficiency of the enzyme without affecting substrate binding.
Interference with RT-DNA bindingInhibitor reduces the affinity of RT for the template-primer.Prevents the formation of a productive polymerase complex.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Kinetics and Mechanisms

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, responsible for the hydrolysis of the neurotransmitter acetylcholine. researchgate.net Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Certain this compound derivatives have been investigated as inhibitors of both AChE and BChE. nih.gov

Kinetic studies are crucial for elucidating the mechanism of inhibition. For this compound derivatives, the inhibition is often found to be of a mixed type. e-nps.or.kr This means the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically with different affinities. Dixon plots are used to determine the inhibition constants (K_i) for the binding of the inhibitor to the free enzyme. e-nps.or.kr

Molecular docking studies provide insights into the binding interactions at the atomic level. nih.gov These studies have shown that this compound derivatives can interact with key amino acid residues in the active site gorge of both AChE and BChE. The pyrimidine ring can engage in π-π stacking interactions with aromatic residues, such as tryptophan and tyrosine, which are abundant in the active sites of these enzymes. The amino group can form hydrogen bonds, further stabilizing the inhibitor-enzyme complex. For example, studies on a series of pyrimidines showed that 4-amino-5,6-dichloropyrimidine (B1324976) was a potent AChE inhibitor with a K_I value of 0.099 µM, while 4-amino-2-chloropyrimidine (B189420) was an effective BChE inhibitor with a K_I value of 1.324 µM. nih.gov

EnzymeInhibition TypeKey Interactions
Acetylcholinesterase (AChE)Mixed-typeπ-π stacking with aromatic residues in the active site gorge, Hydrogen bonding.
Butyrylcholinesterase (BChE)Mixed-typeInteractions with the peripheral anionic site and the catalytic active site.

N-myristoyl transferase Inhibition in Fungal Pathogens

N-myristoyltransferase (NMT) is an essential enzyme in many eukaryotic organisms, including fungal pathogens like Candida albicans and Aspergillus flavus. nih.govnih.gov It catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a specific set of cellular proteins. mdpi.com This process, known as N-myristoylation, is crucial for protein-membrane interactions and signal transduction pathways. mdpi.com The essential nature of NMT for fungal viability makes it an attractive target for the development of novel antifungal agents. nih.govnih.gov

Inhibitors of NMT, including those based on peptidomimetics and other small molecules, have been developed. nih.gov The mechanism of these inhibitors often involves mimicking the peptide substrate or the myristoyl-CoA cofactor. mdpi.com The potency of NMT inhibitors can be influenced by their ability to stabilize the enzyme in a "closed" conformation. mdpi.com In this state, the inhibitor becomes trapped within the enzyme's structure, significantly slowing its dissociation. mdpi.com

The development of this compound-containing inhibitors for NMT would likely follow a similar mechanistic principle, targeting the peptide or cofactor binding sites. The pyrimidine core could serve as a scaffold to present functional groups that interact with key residues in the NMT active site. The effectiveness of such inhibitors in a cellular context can be assessed by monitoring the N-myristoylation status of known NMT substrates, such as the ADP-ribosylation factor (Arf). duke.edu A reduction in the myristoylation of Arf serves as a biochemical marker for NMT inhibition. duke.edu

Fungal PathogenRole of NMTInhibition Mechanism
Candida albicansEssential for viability and virulence.Competitive or noncompetitive inhibition at the peptide or myristoyl-CoA binding site.
Aspergillus flavusEssential for survival and proliferation.Trapping of the enzyme in a closed, inactive conformation.

Receptor Binding and Target Interactions

Beyond enzyme inhibition, this compound and its derivatives can directly interact with and modulate the function of ion channels, which are critical for cellular communication and excitability.

Voltage-Gated Potassium (Kv) Channel Blockade Mechanisms

Voltage-gated potassium (Kv) channels are a large and diverse family of ion channels that play a fundamental role in regulating the electrical excitability of neurons and other cells. guidetopharmacology.org They are responsible for the repolarization phase of the action potential and for setting the resting membrane potential. This compound, in its simplest form as 4-aminopyridine (B3432731) (4-AP), is a well-characterized non-selective blocker of Kv channels. mdpi.com

The mechanism of Kv channel blockade by 4-AP is complex and state-dependent. It is generally accepted that 4-AP binds to the intracellular pore of the channel. elsevier.com Studies have shown that a permanently charged derivative of 4-AP is only effective when applied to the intracellular side of the membrane. elsevier.com The neutral form of 4-AP can cross the cell membrane, and the protonated, charged form is the active species that blocks the channel from the inside. researchgate.net

The blockade is often use-dependent, meaning that the channel must open for the blocker to access its binding site. However, the interaction is not a simple open-channel block. Evidence suggests that 4-AP can become trapped within the channel when it closes, leading to an accumulation of block with repetitive stimulation. elsevier.comresearchgate.net The binding of 4-AP is thought to be most stable when the channel is in a symmetric conformation. elsevier.com The blockade of Kv channels by 4-AP leads to a prolongation of the action potential, which can have significant physiological effects. In some contexts, this blockade can induce membrane depolarization and an influx of calcium ions. mdpi.com

Channel StateInteraction with this compoundConsequence
Open State4-AP gains access to its binding site in the intracellular pore.Blockade of potassium ion flow.
Closed/Deactivated State4-AP can become trapped within the channel pore.Cumulative blockade with repeated channel opening.

Transmembrane Protein 175 (TMEM175) Channel Inhibition Mechanism

Research into the inhibition of the lysosomal cation channel TMEM175 has primarily focused on the compound 4-aminopyridine (4-AP), a structural analog of this compound. Cryo-electron microscopy and molecular dynamics simulations have revealed that 4-AP functions as a direct pore blocker of the TMEM175 channel. pnas.orgpnas.orgnih.gov By binding within the ion conduction pathway, it physically occludes the pore, thereby preventing the passage of both ions and water molecules. pnas.orgpnas.org This binding is dynamic, with 4-AP capable of adopting multiple binding poses within the channel's pore. researchgate.netnih.gov The binding site is located near the middle of the transmembrane potential gradient, which provides a rationale for its voltage-dependent dissociation. researchgate.netnih.gov While these detailed mechanistic insights have been established for 4-aminopyridine, specific studies detailing the inhibition mechanism of this compound itself with the TMEM175 channel were not found in the provided search results.

AXL Receptor Tyrosine Kinase Inhibition Mechanisms

Derivatives of this compound have been systematically designed as inhibitors of AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family of kinases. nih.govresearchgate.net The primary mechanism of inhibition involves the this compound scaffold acting as a hinge-binding motif. nih.govresearchgate.net This interaction is crucial for the compound's inhibitory activity. The aminopyrimidine core forms key hydrogen bonds with the hinge region of the AXL kinase domain, effectively anchoring the inhibitor in the ATP-binding pocket. nih.gov This occupation of the ATP-binding site prevents the natural substrate, ATP, from binding, thereby inhibiting the autophosphorylation of the kinase and the subsequent activation of downstream signaling pathways that are involved in cell proliferation, survival, and migration. biointerfaceresearch.comacs.org The design of these inhibitors often involves computational modeling to optimize their binding affinity and selectivity for the AXL kinase. biointerfaceresearch.com

CXCR4 Receptor Antagonism Studies

The this compound scaffold has been successfully utilized to develop a novel class of antagonists for the C-X-C chemokine receptor type 4 (CXCR4). researchgate.netnih.gov The mechanism of these antagonists is to block the binding of the natural ligand, CXCL12 (also known as SDF-1α), to the CXCR4 receptor. nih.gov By competitively inhibiting this interaction, the this compound-based antagonists prevent the activation of downstream signaling cascades that are crucial for cell migration and homing. nih.gov The development of these antagonists has often been guided by the structural optimization of known CXCR4 antagonists, a process that relies heavily on molecular docking studies with crystal structures of the receptor. researchgate.netnih.gov This structure-based design approach has led to the identification of compounds with high binding affinity and potent functional activity, capable of inhibiting CXCL12-induced cellular responses such as cytosolic calcium increase and cell migration. researchgate.net

Molecular Docking and Binding Mode Analysis

Computational techniques, particularly molecular docking and binding mode analysis, have become indispensable tools in the study of this compound derivatives. These methods provide critical insights into the molecular interactions that govern the binding of these compounds to their biological targets, thereby guiding the rational design of more potent and selective inhibitors.

Computational Elucidation of Ligand-Target Interactions

Molecular docking simulations are widely employed to predict and analyze the binding modes of this compound derivatives with their respective protein targets. researchgate.netnih.govmdpi.comremedypublications.commdpi.com These computational studies are instrumental in understanding the structure-activity relationships (SAR) within a series of compounds. nih.gov By modeling the interaction between the ligand and the target protein's active site, researchers can rationalize the observed biological activities and guide further chemical modifications to enhance potency and selectivity. biointerfaceresearch.com For instance, in the development of AXL kinase inhibitors, molecular docking was used to study the binding interactions between designed aminopyrimidine compounds and the AXL active site. biointerfaceresearch.com Similarly, the optimization of aminopyrimidine-based CXCR4 antagonists was guided by molecular docking studies based on the available crystal structure of the CXCR4-small molecule complex. researchgate.netnih.gov These computational approaches allow for the visualization of binding poses and the identification of key interactions that are crucial for the compound's inhibitory function. mdpi.com

Identification of Key Amino Acid Residues and Binding Site Characteristics

A significant outcome of molecular docking and binding mode analysis is the identification of specific amino acid residues that are critical for the interaction between this compound derivatives and their target proteins. For example, in the context of dual-target inhibitors for BRD4 and PLK1, the aminopyrimidine scaffold was designed to form hydrogen bonds with essential amino acids such as Cys133 and Leu59 in the PLK1 binding site. nih.gov For BRD4, a key hydrogen bond interaction with Asn140 was identified. nih.gov The binding pocket for these inhibitors is often located between the acetyllysine (KAc) and ATP binding sites. nih.gov The characteristics of these binding sites, including their hydrophobic and hydrophilic nature, dictate the types of chemical moieties that can be incorporated into the this compound scaffold to improve binding affinity. mdpi.com

Target ProteinKey Interacting Amino Acid ResiduesReference
BRD4Asn140, Tyr97, Pro82 nih.gov
PLK1Cys133, Leu59 nih.gov
K+ ChannelThr107, Ala111 nih.gov

Pi-Pi Stacking Interactions and Hydrogen Bonding Contributions

The binding affinity of this compound derivatives to their biological targets is significantly influenced by a combination of non-covalent interactions, with hydrogen bonding and pi-pi stacking being particularly important. The this compound core itself is well-suited for forming multiple hydrogen bonds. The nitrogen atoms in the pyrimidine ring and the exocyclic amino group can act as both hydrogen bond donors and acceptors. nih.gov For instance, in kinase inhibition, the 3-N and 4-NH2 groups of the 4-aminopyrazolopyrimidine scaffold (a related structure) are known to form intermolecular hydrogen bonds with amino acid residues in the adenine (B156593) region of the ATP-binding pocket. nih.gov

Pi-pi stacking interactions also play a crucial role, especially when aromatic or heteroaromatic rings are present in both the ligand and the protein's binding site. nih.govnih.gov These interactions contribute to the stability of the ligand-protein complex. researchgate.net The parallel displaced face-to-face arrangement of aromatic rings, as observed in the crystal structure of 4-aminopyridinium (B8673708) cations, is a common feature of pi-pi stacking. nih.gov In the context of protein-ligand binding, these stacking interactions often occur between the aminopyrimidine ring and aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan within the binding pocket. mdpi.com

Interaction with Plasmodial DNA and Heme

Research into the antimalarial mechanism of pyrimidine-based compounds has revealed interactions with key plasmodial components, namely DNA and heme. While direct mechanistic studies on the parent compound, this compound, are not extensively detailed in the available literature, research on its derivatives provides significant insights into how the pyrimidine core engages with these biological macromolecules. The focus of many studies has been on hybrid molecules that incorporate the pyrimidine structure, aiming to enhance antimalarial activity.

The antiplasmodial activity of certain pyrimidine derivatives is attributed to their ability to interact with multiple targets within the parasite. researchgate.net For instance, conjugates of 2-aminopyrimidine (B69317) have demonstrated strong affinity for the AT-rich DNA of the parasite. researchgate.net This interaction is a crucial aspect of their mechanism of action.

In addition to DNA binding, the interaction with heme is another significant factor in the antimalarial effects of these compounds. During its lifecycle in human erythrocytes, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). The parasite detoxifies this heme by converting it into an insoluble crystalline pigment called hemozoin. Certain antimalarial drugs, such as chloroquine, are believed to act by inhibiting this detoxification process. They form a complex with heme, which prevents its sequestration into hemozoin, leading to an accumulation of toxic heme that kills the parasite. researchgate.net

Studies on 4-aminoquinoline-pyrimidine hybrids have shown that these molecules can form a stable 1:1 complex with hematin, suggesting that heme may be a primary target. nih.gov The pyrimidine moiety in these hybrid structures is thought to contribute to this interaction. The binding with heme and its precursor, μ-oxo-heme, has been a subject of structure-activity relationship studies for 2-aminopyrimidine based 4-aminoquinolines. nih.govnih.gov

Molecular docking studies have further elucidated the potential binding modes of these pyrimidine derivatives. For some compounds, a favorable conformation for π-π stacking interactions with the heme functionality is considered to contribute to their anti-plasmodial activity. nih.gov

While these findings are for derivatives and not solely for this compound, they underscore the importance of the pyrimidine core in targeting both plasmodial DNA and the heme detoxification pathway. The data from these studies on related compounds provide a foundational understanding of the potential mechanisms of action for pyrimidine-based antimalarials.

Advanced Analytical Methodologies for 4 Aminopyrimidine Research

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 4-aminopyrimidine (B60600) from complex mixtures. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are particularly powerful tools in this context.

High-Performance Liquid Chromatography (HPLC) for Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the determination of this compound. The separation can be tailored by selecting appropriate stationary and mobile phases. For instance, methods developed for the isomeric 4-aminopyridine (B3432731), which are often transferable, utilize reversed-phase columns with mobile phases typically consisting of acetonitrile (B52724) and/or methanol (B129727) mixed with aqueous buffers. oup.comijpras.com

One specific method for 4-aminopyridine involves a reversed-phase column eluted with a mixture of acetonitrile, methanol, and aqueous ammonium (B1175870) carbonate, with UV detection at 245 nm. oup.com Another assay uses a spherical silica (B1680970) column with detection at 266 nm. nih.gov The separation of aminopyridine isomers has also been achieved using a specialized hydrogen-bonding interaction column (SHARC 1) with a mobile phase of acetonitrile and methanol, which is compatible with mass spectrometry. sielc.com The choice between reversed-phase and hydrophilic interaction liquid chromatography (HILIC) depends on the specific analytical goals; reversed-phase is effective when the analyte is neutral, while HILIC is preferable when the analyte is ionized.

Table 1: Examples of HPLC Conditions for Aminopyridine Analysis This table is interactive and allows for sorting and searching.

Analyte Column Type Mobile Phase Detection Reference
4-Aminopyridine Reversed-phase Acetonitrile/Methanol/Aqueous Ammonium Carbonate UV (245 nm) oup.com
4-Aminopyridine Spherical Silica Not specified UV (266 nm) nih.gov
Aminopyridine Isomers SHARC 1 (Hydrogen-bonding) Acetonitrile/Methanol with additives UV (270 nm), MS sielc.com
4-Aminopyridine XBridge C18 Ammonium formate (B1220265)/Acetonitrile (gradient) UV, MS

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS or LC-MS/MS) provides enhanced sensitivity and selectivity for the analysis of this compound, especially in complex biological matrices like plasma. fishersci.ie This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for confident identification and quantification, even at very low concentrations.

LC-MS methods are particularly valuable in pharmacokinetic studies. For example, a high-throughput LC-MS/MS method was developed for the simultaneous quantification of fampridine (a form of 4-aminopyridine) and other drugs in rat plasma. This method utilized a C18 column with a gradient mobile phase of ammonium formate and acetonitrile, and detection was performed on a triple quadrupole mass spectrometer in positive ionization mode. wikipedia.org The detection limits with LC-MS are significantly lower (e.g., 1 ng) compared to LC-UV (e.g., 0.1 µg), making it the superior choice for trace-level analysis. fishersci.ie

Hyphenated Techniques in Structural Elucidation

The coupling of multiple analytical technologies, known as hyphenated techniques, offers powerful capabilities for comprehensive sample analysis. For compounds like this compound that lack intrinsic properties for certain detection methods, derivatization followed by a hyphenated technique can provide a solution.

Spectroscopic Analytical Approaches (Beyond basic characterization)

Beyond standard identification, advanced spectroscopic methods are used to probe the intricate chemical properties of this compound, such as its electronic structure, interactions with other molecules, and behavior upon excitation.

Fourier-transform infrared (FT-IR) and Raman spectroscopy are key techniques in this area. FT-IR spectroscopy has been used to study the adsorption of this compound onto the surfaces of various clays, such as sepiolite (B1149698) and montmorillonite (B579905). These studies reveal how the molecule interacts with the surface, for example, through hydrogen bonding via its pyrimidine (B1678525) ring nitrogen atoms to Lewis acid sites. Further research has combined infrared and Raman spectroscopy to investigate this compound tetracyanonickelate (B1213329) complexes.

Furthermore, advanced studies have delved into the photodynamics of this compound. Research comparing its behavior to 2,4-diaminopyrimidine (B92962) has explored the deactivation mechanisms of the molecule following UV light excitation, providing fundamental insights into its photochemical stability and excited-state pathways.

Future Directions and Emerging Research Avenues for 4 Aminopyrimidine

Exploration of Novel Synthetic Methodologies

The development of innovative and efficient synthetic routes to 4-aminopyrimidine (B60600) and its derivatives is crucial for advancing research and enabling large-scale production. Current research is focused on improving yield, selectivity, and environmental sustainability.

Key emerging strategies include:

Lewis Acid-Catalyzed Reactions: A novel Lewis acid-catalyzed condensation reaction has been developed for the synthesis of 4-aminopyrimidines from acrylonitrile. acs.org This method is notable for avoiding carcinogenic chemicals and costly derivatization steps, offering high yields of up to 90% and being scalable for industrial applications, including the synthesis of biologically important molecules like trimethoprim (B1683648). acs.org

Green Chemistry Approaches: Environmentally friendly techniques are being increasingly adopted. One such approach involves a solid-phase, one-pot multicomponent reaction accelerated by microwave irradiation to produce fused 4-amino nicotinonitrile derivatives, which are precursors to fused 4-aminopyrimidines. sciencescholar.us This method significantly reduces reaction times and aligns with the principles of green chemistry. sciencescholar.us

Advanced Amination Techniques: New methods for amination at the 4-position of pyrimidine (B1678525) nucleosides have been established. This involves converting uridines into quaternary-ammonium intermediates, which are then aminated. nih.gov This process is particularly efficient for the large-scale preparation of cytidines like 2'-deoxycytidine. nih.gov

Electrochemical Synthesis: Electrochemistry offers a mild and highly efficient method for the N-alkylation of N-Boc-protected 4-aminopyridines. researchgate.net The use of an electrogenerated acetonitrile (B52724) anion as a base allows for high yields without by-products, driven by the high reactivity of the "naked" anion. researchgate.net

Transition Metal Catalysis: Transition metal-catalyzed reactions are pivotal for creating complex aminopyridine derivatives. rsc.org For instance, palladium-catalyzed Suzuki coupling reactions have been optimized under microwave conditions to synthesize substituted pyridines with improved yields and good substrate adaptability. researchgate.net

Development of Advanced Computational Models for Predictive Design

Computational chemistry has become an indispensable tool in drug discovery, enabling the rational design and prediction of the biological activity of this compound derivatives before their synthesis. biointerfaceresearch.comfrontiersin.org These models help to prioritize candidates, optimize lead compounds, and understand structure-activity relationships (SAR).

Future research in this area is centered on:

Ligand-Based and Structure-Based Design: Computational strategies often begin with known ligands or the structure of a biological target. biointerfaceresearch.comfrontiersin.org For example, ligand-based design has been used to generate new aminopyrimidine derivatives based on the structures of FDA-approved anticancer drugs. biointerfaceresearch.com Molecular docking simulations are then employed to predict the binding interactions between these designed compounds and the active site of target proteins, such as AXL kinase. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models quantitatively correlate the structural properties of compounds with their biological activities. frontiersin.org Both 2D and 3D-QSAR studies, including methods like k-nearest neighbor molecular field analysis (kNN-MFA), have been successfully used to develop models that can predict the antimalarial activity of 2,4-diaminopyrimidine (B92962) derivatives. researchgate.net

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. frontiersin.org Pharmacophore models for this compound derivatives have been developed to guide the design of new inhibitors with improved pharmacological properties. researchgate.net

ADMET Prediction: Advanced computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates. This early-stage screening helps to identify molecules with favorable pharmacokinetic profiles and lower risks of toxicity. biointerfaceresearch.com

Quantum Chemical Investigations: Methods like Density Functional Theory (DFT) are used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.netrsc.org These studies provide deep insights into the molecule's behavior, such as identifying reactive areas through molecular electrostatic potential (MEP) analysis and studying donor-acceptor interactions. researchgate.net

Investigation of Undiscovered Reactivity Pathways

Exploring the fundamental reactivity of the this compound core can unveil novel chemical transformations and lead to the synthesis of unprecedented molecular architectures. A key area of recent investigation has been the reaction of 4-aminopyridine (B3432731) (a structural isomer and closely related compound) with halogens and interhalogens, revealing versatile and previously unknown reactivity patterns. acs.orgacs.org

Detailed studies have shown that the reaction outcome is highly dependent on the specific halogen used:

Reactions with Iodine-Based Reagents: The reaction of 4-aminopyridine (4-AP) with iodine monochloride (ICl) yields both a charge-transfer complex and an ionic species. acs.orgacs.org In contrast, the reaction with iodine monobromide (IBr) or iodine (I₂) leads exclusively to ionic compounds where an iodonium (B1229267) ion (I⁺) is stabilized between two 4-aminopyridine rings. acs.orgacs.orgresearchgate.net

Reaction with Bromine: Surprisingly, the reaction of 4-AP with bromine (Br₂) does not follow the same path. Instead, it results in the protonation of the pyridine (B92270) ring, followed by a unique bromination-dimerization process. acs.orgacs.org This peculiar pathway affords novel and complex pyridyl-pyridinium cations. acs.orgacs.orgresearchgate.net

The discovery of such distinct reactivity pathways—from charge-transfer complexes to dimerization—opens up new avenues for synthetic chemists to create complex, poly-functionalized molecules from simple this compound precursors. acs.org Future work will likely focus on harnessing this reactivity for the targeted synthesis of compounds with specific electronic or biological properties and exploring reactions with other electrophilic reagents to further map the chemical space of this versatile heterocycle.

Design of Highly Selective and Potent Analogues for Specific Molecular Targets

A major thrust in current this compound research is the rational design of analogues that can potently and selectively modulate the activity of specific biological targets implicated in disease. rsc.org This targeted approach aims to maximize therapeutic efficacy while minimizing off-target effects.

Recent successes and future directions in this area are highlighted by the development of inhibitors for a variety of molecular targets:

Target(s)Therapeutic AreaKey Findings
P70S6K/Akt CancerA this compound was identified as a hit inhibitor of p70S6K. researchgate.net Optimization led to potent, selective, and orally bioavailable dual inhibitors of the PI3K/Akt/mTOR pathway, which showed efficacy in breast cancer models. researchgate.netlktlabs.com
Cholinesterases (AChE) Alzheimer's DiseaseSemicarbazone analogues of 4-aminopyridine have been designed as cholinesterase inhibitors. mlcpharmacy.edu.inresearchgate.net Molecular docking and enzyme kinetics studies confirmed their interaction with the peripheral anionic site of AChE, and they showed significant cognition-enhancing effects in preclinical models. mlcpharmacy.edu.inresearchgate.netresearchgate.net
Voltage-gated K⁺ Channels Neurological Diseases (e.g., Multiple Sclerosis)To improve on existing PET tracers for imaging demyelinated axons, novel trisubstituted 4-aminopyridine derivatives have been designed. snmjournals.org These compounds, intended to target exposed potassium channels, show good brain penetration and kinetics, representing a stride toward better diagnostic tools for demyelinating diseases. snmjournals.org
PDHc-E1 Fungal InfectionsRationally designed 2,6-dimethyl-4-aminopyrimidine hydrazones were found to be potent inhibitors of the pyruvate (B1213749) dehydrogenase complex E1 (PDHc-E1). acs.org These compounds exhibit a novel binding mode and show significant in vivo activity against phytopathogenic fungi. acs.org
BRD4/PLK1 CancerNovel aminopyrimidine-2,4-diones and related heterocycles have been synthesized as dual-target inhibitors of the epigenetic reader BRD4 and the mitotic kinase PLK1, both of which are important targets in oncology. mdpi.com
TNAP/eNPP1 CancerAmide derivatives of 4-aminopyridine were developed as dual inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) and ecto-5'-nucleotidase (eNPP1). nih.gov One compound was found to be significantly more potent and selective than existing inhibitors. nih.gov

Future research will continue to leverage structural biology and computational chemistry to design next-generation this compound analogues with enhanced selectivity and potency for both established and novel therapeutic targets.

Integration of Experimental and Theoretical Approaches in this compound Research

The synergy between experimental synthesis and biological testing with computational modeling represents the future of efficient and innovative research on this compound. biointerfaceresearch.comrsc.org This integrated approach allows for a continuous feedback loop where computational predictions guide experimental work, and experimental results refine and validate the computational models.

This paradigm is being applied across various research domains:

Drug Discovery and Development: In the design of novel therapeutics, computational tools are used to design derivatives and predict their binding affinity and pharmacokinetic properties. biointerfaceresearch.commlcpharmacy.edu.in For example, the development of cholinesterase inhibitors involved designing 4-aminopyridine analogues, using molecular docking to predict their binding, synthesizing the prioritized compounds, and finally confirming their inhibitory mechanism through experimental enzyme kinetics. mlcpharmacy.edu.inresearchgate.net Similarly, new anti-inflammatory and antiproliferative agents were developed by combining synthesis with in silico ADMET analysis and in vitro biological screening. researchgate.net

Understanding Molecular Interactions: The combination of experimental techniques like single-crystal X-ray diffraction (SCXRD) with theoretical methods such as Density Functional Theory (DFT) provides a comprehensive understanding of molecular structures and interactions. rsc.org In one study, this integrated approach was used to confirm the formation of a salt between furantetracarboxylic acid and 2-aminopyrimidine (B69317) and to analyze the non-covalent interactions governing its crystal structure using tools like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. rsc.org

Characterizing Novel Materials: The interaction of fluorescent Schiff bases derived from aminopyrimidines with metal ions and nanoparticles has been studied by combining experimental spectroscopic methods (UV-Vis, FTIR) with DFT calculations. researchgate.netmdpi.com This allowed for a detailed assignment of spectral bands and an understanding of the coordination modes between the ligand and the metal species. mdpi.com

By continuing to merge computational and experimental disciplines, researchers can accelerate the discovery cycle, from designing novel synthetic routes and predicting compound properties to understanding complex biological mechanisms and developing new therapeutic agents based on the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for 4-aminopyrimidine, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. Key considerations include:

  • Precursor selection : Pyrimidine derivatives with leaving groups (e.g., halogens) at the 4-position react with ammonia or amine sources under controlled pH (basic conditions preferred) .
  • Catalytic optimization : Metal catalysts (e.g., Pd/C) or microwave-assisted synthesis can enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity. Monitor yield via HPLC or LC-MS .

Q. How can spectroscopic techniques (FTIR, NMR) distinguish this compound from structural analogs like 4-amino-5-methylpyrimidine?

  • FTIR : The amino group (-NH2) exhibits stretching vibrations at ~3400 cm⁻¹, while methyl-substituted analogs show additional C-H stretching (~2900 cm⁻¹) .
  • ¹H NMR : The amino proton resonance appears as a broad singlet (~5.5 ppm), whereas methyl groups in analogs (e.g., 5-methyl) produce distinct singlets (~2.1 ppm) .
  • 13C NMR : The C4 carbon in this compound resonates at ~160 ppm, differing from methyl-substituted derivatives due to electronic effects .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation (R36/37/38) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste per EPA guidelines .

Advanced Research Questions

Q. How do dimerization effects influence the vibrational spectra and electronic properties of this compound?

Dimerization via hydrogen bonding (N-H···N) alters vibrational modes:

  • DFT studies : B3LYP/6-311++G(d,p) calculations show redshifted N-H stretching frequencies (Δ~50 cm⁻¹) in dimers compared to monomers .
  • Experimental validation : Compare theoretical IR/Raman spectra with experimental data to identify dimer-specific peaks (e.g., 1650 cm⁻¹ for ring deformation) .

Q. What computational strategies are effective for screening this compound derivatives as β-secretase 1 (BACE1) inhibitors?

  • Molecular docking : Use AutoDock Vina or Glide to assess binding affinity to BACE1’s catalytic dyad (Asp32/Asp228). Prioritize derivatives with this compound scaffolds showing hydrogen bonding to Asp32 .
  • MD simulations : Analyze stability of inhibitor-enzyme complexes (RMSD < 2 Å) under physiological pH (4.5–6.0) .
  • SAR : Modify substituents (e.g., methyl, hydroxyl) to optimize hydrophobic interactions with the active site .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Meta-analysis : Cross-reference datasets (e.g., PubChem BioAssay) to identify confounding variables (e.g., solvent polarity, cell line variability) .
  • Dose-response validation : Replicate experiments using standardized protocols (e.g., MTT assays in HEK293 vs. HeLa cells) to isolate compound-specific effects .
  • Mechanistic studies : Use siRNA knockdown or CRISPR to confirm target engagement in proposed pathways (e.g., nucleotide synthesis) .

Q. What role does this compound play in combination therapies for cancer, and how is synergy quantified?

  • Preclinical models : Co-administer this compound with chemotherapeutics (e.g., cisplatin) in xenograft mice. Measure tumor volume reduction and apoptosis markers (e.g., caspase-3) .
  • Synergy metrics : Calculate combination indices (CI < 1) via Chou-Talalay analysis .
  • Mechanistic insight : Use transcriptomics to identify pathways (e.g., DNA repair inhibition) enhanced by this compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.